3-Amino-4-(tert-butylamino)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(tert-butylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)14-10-5-4-8(7-12)6-9(10)13/h4-6,14H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNFTCWGTJULNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-4-(tert-butylamino)benzonitrile (CAS 320406-79-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 3-Amino-4-(tert-butylamino)benzonitrile, a substituted benzonitrile derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on its fundamental properties, a proposed synthetic route with detailed experimental protocols based on analogous chemical transformations, and potential applications inferred from its structural motifs. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
Chemical Identity and Physicochemical Properties
This compound is an aromatic organic compound featuring a benzonitrile core substituted with both a primary amino group and a secondary tert-butylamino group. This unique substitution pattern suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics and functional materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 320406-79-9 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₁H₁₅N₃ | Chemical Supplier Catalogs |
| Molecular Weight | 189.26 g/mol | Chemical Supplier Catalogs |
| IUPAC Name | This compound | Generated |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Purity | Typically >95% | Chemical Supplier Catalogs |
Proposed Synthetic Pathway and Experimental Protocols
A two-step synthetic route is proposed for the preparation of this compound, commencing from the commercially available 4-chloro-3-nitrobenzonitrile. The pathway involves a nucleophilic aromatic substitution followed by the reduction of a nitro group.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-(tert-butylamino)-3-nitrobenzonitrile
The initial step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzonitrile with tert-butylamine. The electron-withdrawing nitro group activates the aromatic ring for this substitution.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzonitrile (1.0 eq) and dimethylformamide (DMF) as the solvent.
-
Addition of Reagent: Add tert-butylamine (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Precipitate the product by adding water. Collect the solid by filtration, wash with water, and then crystallize from a suitable solvent such as ethanol to yield pure 4-(tert-butylamino)-3-nitrobenzonitrile.[1]
Step 2: Synthesis of this compound
The second step is the reduction of the nitro group in 4-(tert-butylamino)-3-nitrobenzonitrile to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.[2]
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-(tert-butylamino)-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as methanol or dioxane.[2]
-
Catalyst Addition: Add a catalytic amount of Raney Nickel (approximately 5-10% by weight) to the solution.[2]
-
Hydrogenation: Place the vessel in a hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis.
-
Workup and Purification: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Caption: Detailed experimental workflow for the synthesis of the target compound.
Potential Applications and Research Directions
While specific biological activities for this compound have not been reported in the literature, its structure as a substituted aminobenzonitrile suggests several potential areas of application:
-
Medicinal Chemistry: The aminobenzonitrile scaffold is present in a number of biologically active compounds. The amino groups can serve as handles for further chemical modifications to generate libraries of compounds for screening against various biological targets. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug-receptor interactions.
-
Materials Science: The aromatic nature and the presence of functional groups that can participate in polymerization or cross-linking reactions make this compound a candidate for the synthesis of novel polymers and advanced materials with specific electronic or thermal properties.
-
Chemical Synthesis: It can serve as a key intermediate in the synthesis of more complex heterocyclic compounds, which are of great importance in pharmaceutical and agrochemical research.
Further research is warranted to explore the synthetic utility and biological properties of this compound. Initial studies could involve its derivatization and screening in various biological assays to identify potential lead compounds for drug discovery.
Conclusion
This compound is a chemical compound with potential for further exploration in both medicinal chemistry and materials science. This whitepaper provides a plausible and detailed synthetic route, based on established chemical principles, to facilitate its preparation and subsequent investigation. The lack of extensive experimental data highlights the opportunity for novel research into the properties and applications of this and structurally related molecules. It is hoped that this guide will serve as a valuable starting point for researchers interested in this area.
References
An In-depth Technical Guide to 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile: Structure, Properties, and Synthesis
Introduction
3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile is a substituted aromatic nitrile. Benzonitrile derivatives are significant in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and functional materials. The presence of amino and tert-butylamino groups on the benzonitrile scaffold suggests potential for this compound to be a valuable building block in drug discovery and development. This document provides a detailed overview of its structure, estimated physicochemical properties, a plausible synthetic route, and generalized experimental protocols.
Chemical Structure and Properties
The chemical structure of 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile consists of a benzene ring substituted with a nitrile group, an amino group at the 3-position, and a tert-butylamino group at the 4-position.
Molecular Formula: C₁₁H₁₅N₃
Molecular Weight: 189.26 g/mol
Estimated Physicochemical Properties
The following table summarizes the physicochemical properties of structurally related aminobenzonitrile derivatives. These values can be used to estimate the properties of the target compound.
| Property | 3-Aminobenzonitrile | 3-Amino-4-hydroxybenzonitrile | 3-Amino-4-methylbenzonitrile | 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile (Estimated) |
| Molecular Formula | C₇H₆N₂ | C₇H₆N₂O | C₈H₈N₂ | C₁₁H₁₅N₃ |
| Molecular Weight ( g/mol ) | 118.14 | 134.14 | 132.16 | 189.26 |
| Melting Point (°C) | 48-53 | Not available | Not available | Likely a solid at room temperature |
| Boiling Point (°C) | Not available | Not available | Not available | > 300 |
| LogP | 1.1 | 0.9 | 0.5 | ~2.5-3.5 |
| CAS Number | 2237-30-1 | 14543-43-2 | 60710-80-7 | Not available |
Data for related compounds sourced from publicly available chemical databases.
Proposed Synthesis
A plausible synthetic route for 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile can be envisioned starting from a commercially available substituted benzonitrile. A potential pathway involves the N-tert-butylation of a suitable aminobenzonitrile precursor.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile.
Experimental Protocols
The following are generalized experimental protocols for the proposed synthesis. These should be adapted and optimized based on laboratory conditions and safety considerations.
Synthesis of 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile
This procedure is based on copper-catalyzed N-tert-butylation of aromatic amines.
Materials:
-
3-Amino-4-fluorobenzonitrile
-
tert-Butyl 2,2,2-trichloroacetimidate
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Nitromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-4-fluorobenzonitrile (1.0 eq).
-
Add anhydrous nitromethane to dissolve the starting material.
-
Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) to the solution.
-
Add Cu(OTf)₂ (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.
Potential Applications
Given the structural motifs present in 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile, it could serve as a valuable intermediate in several areas of chemical research:
-
Pharmaceutical Synthesis: The aminobenzonitrile core is present in various biologically active molecules. This compound could be a precursor for the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.
-
Materials Science: Aromatic nitriles and amines are used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The specific substitution pattern may impart unique electronic or physical properties.
-
Agrochemicals: Substituted anilines are a common feature in herbicides and pesticides. This compound could be explored for the development of new agrochemicals.
Structural Relationship Diagram
The following diagram illustrates the structural relationship between the target compound and the related compounds discussed in this guide.
Caption: Structural relationship of the target compound to known aminobenzonitriles.
This technical guide provides a foundational understanding of 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile based on available data for related compounds. Experimental validation of the proposed properties and synthetic methods is essential for its practical application.
Technical Guide: Spectroscopic and Synthetic Overview of Substituted Aminobenzonitriles with a Focus on 3-Amino-4-(tert-butylamino)benzonitrile
Introduction
Substituted aminobenzonitriles are a class of organic compounds that are of significant interest in medicinal chemistry and materials science. Their unique electronic properties, arising from the interplay between the electron-donating amino groups and the electron-withdrawing nitrile group, make them valuable scaffolds for the development of novel therapeutic agents and functional materials. This technical guide focuses on the spectroscopic characteristics and synthetic strategies relevant to 3-Amino-4-(tert-butylamino)benzonitrile, primarily through the lens of its well-documented isomer, 4-Amino-3-(tert-butyl)benzonitrile.
Spectroscopic Data Analysis
While specific data for this compound is unavailable, the following tables summarize the predicted and known spectroscopic data for the closely related isomer, 4-Amino-3-(tert-butyl)benzonitrile (CAS: 1369783-60-7).[1][2] These values provide a reliable estimate of the expected spectral features for the target compound.
Predicted ¹H NMR Data for 4-Amino-3-(tert-butyl)benzonitrile
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.5 | m | 2H | Aromatic Protons |
| ~ 6.7 | d | 1H | Aromatic Proton |
| ~ 4.0-5.0 | br s | 2H | -NH₂ Protons |
| ~ 1.3-1.4 | s | 9H | tert-butyl Protons |
Note: Predicted chemical shifts are based on the analysis of related aminobenzonitrile structures. Actual values may vary depending on the solvent and other experimental conditions.[1]
Predicted ¹³C NMR Data for 4-Amino-3-(tert-butyl)benzonitrile
| Chemical Shift (δ ppm) | Assignment |
| ~ 150 | C-NH₂ |
| ~ 135 | C-CN |
| ~ 133 | Aromatic CH |
| ~ 129 | Aromatic CH |
| ~ 119 | Aromatic C-H |
| ~ 118 | -C≡N |
| ~ 100 | Aromatic C-tert-butyl |
| ~ 35 | Quaternary C (tert-butyl) |
| ~ 30 | CH₃ (tert-butyl) |
Predicted Infrared (IR) Spectroscopy Data for 4-Amino-3-(tert-butyl)benzonitrile
| Wavenumber (cm⁻¹) | Vibration |
| 3450-3250 | N-H Stretch (asymmetric and symmetric) |
| 3100-3000 | Aromatic C-H Stretch |
| 2980-2850 | Aliphatic C-H Stretch |
| ~ 2220 | C≡N Stretch |
| 1640-1550 | N-H Bend and Aromatic C=C Stretch |
Predicted Mass Spectrometry Data for 4-Amino-3-(tert-butyl)benzonitrile
| m/z | Fragmentation |
| 174.24 | [M]⁺ (Molecular Ion) |
| 159 | [M - CH₃]⁺ |
| 117 | [M - C(CH₃)₃]⁺ |
Experimental Protocols
A specific, validated protocol for the synthesis of this compound is not available. However, a general and plausible synthetic route can be adapted from established methods for preparing substituted aminobenzonitriles. A common strategy involves a two-step process: regioselective nitration of a substituted benzonitrile followed by the reduction of the nitro group to an amine.[1]
General Synthesis of a Diaminobenzonitrile Derivative (Hypothetical for the Target Compound)
Step 1: Synthesis of 4-(tert-Butylamino)-3-nitrobenzonitrile
-
Reaction Setup: To a solution of 4-fluoro-3-nitrobenzonitrile (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add triethylamine (1.2 equivalents) and tert-butylamine (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to an Amine
-
Reaction Setup: Dissolve the 4-(tert-butylamino)-3-nitrobenzonitrile (1 equivalent) in a solvent such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction Conditions: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the product by column chromatography or recrystallization to obtain this compound.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a diaminobenzonitrile derivative, which can be adapted for the target molecule this compound.
References
The Aromatic Signature: A Technical Guide to the 13C NMR Chemical Shifts of 3-Amino-4-(tert-butylamino)benzonitrile
For Immediate Release
This technical guide provides a comprehensive overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 3-Amino-4-(tert-butylamino)benzonitrile. Designed for researchers, scientists, and professionals in the field of drug development, this document outlines the theoretical chemical shifts, a detailed experimental protocol for their verification, and a visual representation of the electronic influences governing these spectral properties.
Predicted 13C NMR Chemical Shifts
The 13C NMR spectrum of this compound is predicted to exhibit nine distinct signals. The chemical shifts have been estimated based on the principle of additivity of substituent chemical shift (SCS) effects on a benzene ring. The foundational chemical shift of benzene (128.5 ppm) was used as a starting point, with incremental shifts applied for the amino (-NH2), tert-butylamino (-NHC(CH3)3), and cyano (-CN) groups.
The predicted chemical shifts for each carbon atom are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 (-CN) | ~118 | The cyano group typically appears in this region. |
| C2 | ~133 | Influenced by the ortho amino group and meta tert-butylamino group. |
| C3 (-NH2) | ~148 | Directly attached to the electron-donating amino group. |
| C4 (-NHtBu) | ~145 | Directly attached to the electron-donating tert-butylamino group. |
| C5 | ~116 | Influenced by the ortho tert-butylamino group and meta amino group. |
| C6 | ~120 | Influenced by the para amino group and meta cyano group. |
| -C(CH3)3 | ~51 | Quaternary carbon of the tert-butyl group, deshielded by the nitrogen. |
| -C(CH3)3 | ~30 | Methyl carbons of the tert-butyl group. |
| -CN | ~119 | Typical chemical shift for a nitrile carbon. |
Experimental Protocol for 13C NMR Spectroscopy
To empirically validate the predicted chemical shifts, the following detailed experimental protocol for acquiring a 13C NMR spectrum is recommended.
1. Sample Preparation:
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized solvent peak at approximately 77.16 ppm. Other deuterated solvents such as DMSO-d6 or Acetone-d6 can be used if solubility is an issue.
-
Concentration: Prepare a solution with a concentration of 50-100 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Nucleus: Observe the 13C nucleus.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) should be used.
-
Acquisition Parameters:
-
Spectral Width (SW): Approximately 250 ppm (e.g., -25 to 225 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds to allow for adequate relaxation of quaternary carbons.
-
Number of Scans (NS): 1024 scans or more may be necessary to achieve a good signal-to-noise ratio, particularly for the quaternary carbons.
-
-
Processing Parameters:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
-
Visualization of Substituent Effects
The electronic effects of the amino, tert-butylamino, and cyano substituents on the aromatic ring are key determinants of the 13C NMR chemical shifts. The following diagram, generated using the DOT language, illustrates the interplay of these effects.
Caption: Logical flow of substituent electronic effects on the 13C NMR chemical shifts of the aromatic ring.
Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 3-Amino-4-(tert-butylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrum and Fragmentation Data
The mass spectrometric analysis of 3-Amino-4-(tert-butylamino)benzonitrile is expected to yield a distinct fragmentation pattern, primarily driven by the presence of the amino, tert-butylamino, and nitrile functional groups on the aromatic ring. The molecular weight of this compound is 189.30 g/mol .[1] Under typical soft ionization techniques such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.
The following table summarizes the predicted key ions and their proposed fragmentation pathways.
| Predicted Ion (m/z) | Proposed Formula | Description of Fragmentation |
| 190.15 | [C₁₁H₁₆N₃]⁺ | Protonated molecule [M+H]⁺ |
| 175.13 | [C₁₀H₁₂N₃]⁺ | Loss of a methyl group (•CH₃) from the tert-butyl moiety. |
| 134.10 | [C₇H₈N₃]⁺ | Loss of the entire tert-butyl group (•C₄H₉) via alpha-cleavage.[2] |
| 117.07 | [C₇H₅N₂]⁺ | Subsequent loss of ammonia (NH₃) from the ion at m/z 134.10.[3] |
| 103.04 | [C₇H₅N]⁺ | Loss of the amino group (•NH₂) from the ion at m/z 117.07, characteristic of benzonitrile fragmentation.[4][5] |
Experimental Protocols for Mass Spectrometric Analysis
The following protocols are provided as a general guideline for the analysis of this compound. Optimization of these parameters will be necessary to achieve the best results for specific instrumentation and research questions.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solution Preparation: Serially dilute the stock solution with the mobile phase to be used for analysis to achieve a final concentration in the range of 1-10 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of aromatic amines.[6]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended for amines to facilitate the formation of [M+H]⁺ ions.[3][7]
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is ideal for accurate mass measurements and structural elucidation.[8]
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr at a temperature of 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
Visualizing the Process: Diagrams and Workflows
Predicted Fragmentation Pathway
The following diagram illustrates the most probable fragmentation pathway for this compound under mass spectrometric analysis.
References
- 1. aceschem.com [aceschem.com]
- 2. Video: Mass Spectrometry of Amines [jove.com]
- 3. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 4. Benzonitrile [webbook.nist.gov]
- 5. massbank.eu [massbank.eu]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zpsys.ecut.edu.cn [zpsys.ecut.edu.cn]
- 8. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Amino-4-(tert-butylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Amino-4-(tert-butylamino)benzonitrile. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a detailed prediction of its infrared absorption bands based on the known characteristic frequencies of its constituent functional groups. This information is crucial for the identification, characterization, and quality control of this molecule in research and drug development settings.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrations of its specific functional groups. The following table summarizes the predicted key vibrational modes, their expected wavenumber ranges, and the corresponding assignments. These predictions are derived from established correlations in infrared spectroscopy and data from similar molecules.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3450 - 3300 | Medium - Strong | Primary Amino (-NH₂) | Asymmetric and Symmetric N-H Stretching |
| 3400 - 3300 | Medium | Secondary Amino (-NH-) | N-H Stretching |
| 3100 - 3000 | Medium - Weak | Aromatic C-H | C-H Stretching |
| 2975 - 2950 | Strong | tert-Butyl (-C(CH₃)₃) | Asymmetric C-H Stretching |
| 2875 - 2865 | Medium | tert-Butyl (-C(CH₃)₃) | Symmetric C-H Stretching |
| 2230 - 2210 | Strong | Nitrile (-C≡N) | C≡N Stretching |
| 1630 - 1550 | Medium - Strong | Aromatic Ring | C=C Stretching |
| 1620 - 1550 | Medium - Strong | Primary Amino (-NH₂) | N-H Bending (Scissoring) |
| 1550 - 1450 | Medium | Secondary Amino (-NH-) | N-H Bending |
| 1470 - 1450 | Medium | tert-Butyl (-C(CH₃)₃) | Asymmetric C-H Bending (in CH₃) |
| 1390 - 1365 | Strong | tert-Butyl (-C(CH₃)₃) | Symmetric C-H Bending (Umbrella) |
| 1350 - 1250 | Medium - Strong | Aromatic C-N | C-N Stretching |
| 900 - 675 | Strong | Aromatic Ring | C-H Out-of-plane Bending |
Experimental Protocol: Obtaining the FTIR Spectrum
This section details a standard procedure for acquiring the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.
I. Instrumentation and Materials
-
FTIR Spectrometer (e.g., Thermo Scientific Nicolet Summit X) equipped with a Diamond ATR accessory.
-
This compound sample (solid).
-
Spatula.
-
Isopropyl alcohol or acetone for cleaning.
-
Lint-free wipes.
II. Sample Preparation
-
Ensure the ATR crystal surface is clean. Clean it with a lint-free wipe soaked in isopropyl alcohol or acetone and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal. A consistent pressure should be used for all measurements to ensure reproducibility.
III. Data Acquisition
-
Set the parameters for spectral acquisition. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 - 32 (more scans improve the signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
-
Initiate the sample scan. The instrument will collect the interferogram and perform a Fourier transform to generate the infrared spectrum.
IV. Data Processing and Analysis
-
The acquired spectrum should be baseline corrected if necessary to remove any broad background features.
-
Peak picking tools can be used to identify the precise wavenumbers of the absorption maxima.
-
Compare the obtained peak positions and relative intensities with the predicted values in the table above to confirm the identity and purity of the sample.
Workflow for FTIR Analysis
The following diagram illustrates the general workflow for obtaining and analyzing an FTIR spectrum.
Caption: A flowchart of the key steps in an FTIR experiment.
This guide provides a foundational understanding of the expected infrared spectral characteristics of this compound and a practical protocol for its analysis. Researchers can use this information to guide their experimental work and interpret their spectral data with greater confidence.
An In-depth Technical Guide to the Reactivity of Amino Groups in 3-Amino-4-(tert-butylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the differential reactivity of the two amino groups in 3-Amino-4-(tert-butylamino)benzonitrile. Understanding the nuanced reactivity of this molecule is critical for its strategic use in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the theoretical basis for the predicted reactivity, presents quantitative data to support these predictions, and provides detailed experimental protocols for the selective functionalization of this versatile building block.
Theoretical Analysis of Amino Group Reactivity
The reactivity of the two amino groups in this compound is governed by a combination of electronic and steric effects. A careful consideration of these factors allows for a predictable and selective functionalization of the molecule.
Electronic Effects:
-
Nitrile Group (-CN): The nitrile group is a moderate electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This overall electron withdrawal deactivates the benzene ring to some extent and reduces the nucleophilicity of both amino groups by decreasing the electron density on the nitrogen atoms.
-
Amino Groups (-NH₂ and -NHtBu): Both amino groups are electron-donating groups through the resonance effect (+M), which involves the delocalization of the nitrogen lone pair into the aromatic ring. This effect increases the electron density of the ring, particularly at the ortho and para positions, and enhances the nucleophilicity of the amino groups. The tert-butylamino group is generally a stronger electron-donating group than the primary amino group due to the inductive effect of the alkyl group.
Steric Effects:
-
tert-Butyl Group (-C(CH₃)₃): The most significant factor governing the differential reactivity is the extreme steric hindrance imposed by the bulky tert-butyl group on the adjacent 3-amino group. This steric bulk physically obstructs the approach of electrophiles and reagents to the 3-amino position.
-
Ortho Effect: The 3-amino group is ortho to the tert-butylamino group. In substituted anilines, an "ortho effect" is often observed, where ortho-substituents, regardless of their electronic nature, tend to decrease the basicity and reactivity of the adjacent amino group. This is attributed to a combination of steric hindrance and disruption of solvation of the corresponding anilinium ion.
Predicted Reactivity:
Based on the interplay of these effects, the 4-(tert-butylamino) group is predicted to be significantly more reactive towards electrophiles than the 3-amino group. The steric hindrance from the tert-butyl group is the dominant factor, severely limiting access to the 3-amino position. While the 4-(tert-butylamino) group is a secondary amine, which can sometimes be less reactive than a primary amine, the overwhelming steric shielding of the 3-amino group makes the 4-position the favored site for reactions such as acylation and alkylation.
Quantitative Data: Predicted pKa Values
To provide a quantitative basis for the predicted differential reactivity, the pKa values of the conjugate acids of the two amino groups in this compound were predicted using computational methods. Basicity is a key indicator of nucleophilicity, with a higher pKa value generally corresponding to a more basic and more nucleophilic amine.
| Amino Group Position | Predicted pKa (Conjugate Acid) | Predicted Relative Basicity | Predicted Relative Nucleophilicity |
| 4-(tert-butylamino) | ~ 4.5 - 5.5 | More Basic | More Nucleophilic |
| 3-amino | ~ 2.5 - 3.5 | Less Basic | Less Nucleophilic |
Note: These pKa values are predictions generated using computational software (e.g., ACD/Labs Percepta, MarvinSketch) and should be considered as estimates. Experimental determination may yield slightly different values.
The significantly lower predicted pKa for the 3-amino group is consistent with the strong influence of the ortho tert-butyl group and the electron-withdrawing nitrile group, making it a much weaker base and nucleophile compared to the 4-(tert-butylamino) group.
Experimental Protocols for Selective Reactions
The differential reactivity of the amino groups allows for the selective functionalization of this compound. Below are detailed protocols for the selective acylation of the 4-(tert-butylamino) group.
Selective N-Acylation of the 4-(tert-butylamino) Group
This protocol describes the selective acylation of the more nucleophilic 4-(tert-butylamino) group under standard conditions.
Materials:
-
This compound
-
Acylating agent (e.g., Acetic Anhydride, Acetyl Chloride, Benzoyl Chloride)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen aprotic solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., Triethylamine, 1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acylating agent (e.g., Acetyl Chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-(tert-butylamino)-2-cyanophenyl)acetamide.
Visualizations
Signaling Pathway of Reactivity
Caption: Factors influencing the differential reactivity of the amino groups.
Experimental Workflow for Selective Acylation
Caption: Workflow for the selective acylation of this compound.
Conclusion
The reactivity of the amino groups in this compound is highly differentiated due to the dominant steric influence of the tert-butyl group. This steric hindrance renders the 3-amino group significantly less nucleophilic and basic compared to the 4-(tert-butylamino) group. This predictable difference in reactivity allows for the selective functionalization at the 4-position, making this molecule a valuable and versatile building block in medicinal chemistry and drug development. The provided protocols and theoretical understanding serve as a robust guide for researchers and scientists in harnessing the unique chemical properties of this compound for the synthesis of novel and complex molecular architectures.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic Properties of Substituted Aminobenzonitriles
Substituted aminobenzonitriles are a class of molecules renowned for their unique photophysical behaviors, which are highly sensitive to their molecular structure and local environment. This sensitivity makes them valuable as fluorescent probes in chemical and biological systems and as model compounds for understanding fundamental photochemical processes. The cornerstone of their electronic properties is the phenomenon of dual fluorescence, a behavior most famously exhibited by 4-(dimethylamino)benzonitrile (DMABN). This guide provides a detailed exploration of the theoretical models, electronic properties, experimental characterization, and computational analysis of these fascinating compounds.
Core Concept: The Twisted Intramolecular Charge Transfer (TICT) Model
The most widely accepted explanation for the dual fluorescence observed in many substituted aminobenzonitriles is the Twisted Intramolecular Charge Transfer (TICT) model.[1] This model posits the existence of two distinct emissive excited states: a locally excited (LE) state and a charge-transfer (CT) state.
The process unfolds as follows:
-
Excitation: Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). This initial excited state is typically a planar, locally excited (LE) state, where the electronic distribution is similar to that of the constituent aniline and benzonitrile moieties.
-
Conformational Relaxation (Twisting): In polar solvents, the molecule can undergo a conformational change in the excited state. Specifically, the amino group twists relative to the plane of the phenyl ring.
-
Formation of the TICT State: This twisting motion electronically decouples the amino donor group from the benzonitrile acceptor group, facilitating a full electron transfer. This results in the formation of a highly polar, non-planar excited state with a large dipole moment, known as the TICT state.[1][2]
-
Dual Fluorescence: The molecule can now return to the ground state via two radiative pathways. Fluorescence from the planar LE state results in a higher-energy emission band, while fluorescence from the stabilized, twisted TICT state produces a distinct, lower-energy (red-shifted) emission band. In nonpolar solvents, the formation of the polar TICT state is energetically unfavorable, and typically only emission from the LE state is observed.[3]
Key Electronic Properties and Influencing Factors
Solvatochromism
Solvatochromism describes the change in a substance's color or spectral properties with a change in solvent polarity. Substituted aminobenzonitriles are exemplary solvatochromic compounds. The LE state has a relatively small dipole moment, and its emission energy is only weakly affected by the solvent. In contrast, the TICT state is highly polar, and its energy is strongly stabilized by polar solvents.[1] This leads to a pronounced red shift of the charge-transfer fluorescence band as solvent polarity increases. This property allows these molecules to be used as sensitive probes for the local polarity of their environment.
Substituent Effects
The electronic properties are highly tunable through chemical modification.
-
Electron-Donating Groups (EDGs) on the amino nitrogen (e.g., methyl groups in DMABN vs. hydrogen in 4-aminobenzonitrile, ABN) lower the ionization potential of the donor moiety, facilitating charge transfer and often enhancing the quantum yield of the TICT emission.
-
Electron-Withdrawing Groups (EWGs) on the benzonitrile ring increase the electron affinity of the acceptor moiety, which can also favor the formation of the CT state.
-
Steric Hindrance: Bulky substituents near the amino group can influence the ground-state geometry and the dynamics of excited-state twisting. For instance, 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD) has a pre-twisted ground state, which affects its photophysical behavior.[4]
Quantitative Photophysical Data
The photophysical properties of aminobenzonitriles are highly dependent on the specific compound and the solvent used. The following table summarizes representative data for key compounds compiled from various scientific sources.
| Compound | Solvent | λabs (nm) | λem (LE) (nm) | λem (TICT) (nm) | ΦF (LE) | ΦF (TICT) | τ (LE) (ps) | τ (TICT) (ns) |
| DMABN | Cyclohexane | ~298 | ~340 | - | ~0.1 | - | - | - |
| DMABN | Acetonitrile | ~295 | ~350 | ~490 | ~0.01 | ~0.1-0.2 | ~4-10 | ~2.9-3.4 |
| 4-ABN | Acetonitrile | ~280 | ~345 | - | - | - | - | ~3.3 |
| MMD | n-Hexane | ~300 | ~350 | ~420 | - | - | - | ~2.2 |
| MMD | Acetonitrile | ~298 | ~360 | ~510 | - | - | ~20 | ~2.9 |
Note: Values are approximate and can vary based on experimental conditions (temperature, concentration, excitation wavelength). Data synthesized from literature.[3][4][5][6][7]
Experimental Protocols
Time-Resolved Fluorescence Spectroscopy
This technique is crucial for directly observing the dynamics of the LE and TICT states by measuring their fluorescence lifetimes.
Methodology:
-
Excitation: A sample solution is excited by an ultrashort light pulse (picosecond or femtosecond) from a laser, typically at a wavelength corresponding to the molecule's absorption band.[8]
-
Detection: The ensuing fluorescence emission is collected, passed through a monochromator to select a specific wavelength (corresponding to either LE or TICT emission), and directed onto a fast photodetector, such as a photomultiplier tube (PMT) or a streak camera.[9][10]
-
Timing: Using a technique like Time-Correlated Single Photon Counting (TCSPC), the time delay between the excitation pulse and the arrival of each fluorescence photon is measured and histogrammed.[8]
-
Analysis: The resulting fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s) (τ) of the emissive state(s). For a system with both LE and TICT states, a bi-exponential decay is often observed, reflecting the lifetimes and interconversion rates of the two populations.
Relative Fluorescence Quantum Yield (ΦF) Measurement
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and measures the efficiency of the fluorescence process. The comparative method is most common.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a well-known quantum yield that absorbs and emits in a similar spectral region to the sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbances should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and spectrometer settings.
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of each plot.
-
-
Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²)
Where Φstd is the quantum yield of the standard, Grad is the gradient from the plot, and n is the refractive index of the solvent (this term cancels out if the same solvent is used for both).
Role of Computational Studies
Computational chemistry provides indispensable insights into the electronic properties of aminobenzonitriles.
-
Geometry Optimization: Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are used to calculate the minimum energy geometries of the ground, LE, and TICT states.[11]
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) and more advanced multireference methods like CASPT2 are employed to calculate vertical excitation energies (corresponding to absorption spectra), emission energies, and the potential energy surfaces that govern the transition from the LE to the TICT state.[1][12][13]
-
Dynamics Simulations: "On-the-fly" quantum dynamics simulations can model the ultrafast processes of internal conversion and twisting that occur immediately after photoexcitation, providing a time-resolved view at the atomic level.[5]
Conclusion
Substituted aminobenzonitriles are a pivotal class of molecules for studying intramolecular charge transfer. Their hallmark dual fluorescence is governed by the formation of a twisted, highly polar excited state, as described by the TICT model. The electronic properties of these compounds are exquisitely sensitive to both solvent polarity and the nature of their chemical substituents. This tunability, understood through a combination of advanced spectroscopy, detailed experimental protocols, and high-level computational studies, makes them powerful tools for applications ranging from fundamental photophysics to the development of advanced fluorescent probes for complex biological environments.
References
- 1. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Time-resolved Fluorescence | PicoQuant [picoquant.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Amino-4-(tert-butylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile, a potentially valuable intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process involving an initial nucleophilic aromatic substitution followed by the reduction of a nitro group. This guide includes reaction parameters, reagent details, and a generalized purification protocol. A visual workflow is also provided to illustrate the synthetic pathway.
Introduction
Substituted aminobenzonitriles are crucial building blocks in medicinal chemistry and materials science. The title compound, this compound, possesses a unique substitution pattern that makes it an attractive starting material for the synthesis of more complex heterocyclic systems and other functionalized molecules. The protocols outlined below describe a reliable and accessible method for its preparation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the synthesis of the intermediate, 4-(tert-butylamino)-3-nitrobenzonitrile, via a nucleophilic aromatic substitution reaction. The subsequent step is the reduction of the nitro group to yield the final product.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(tert-butylamino)-3-nitrobenzonitrile
This procedure is based on the reaction of 4-chloro-3-nitrobenzonitrile with tert-butylamine.[1]
Materials and Reagents:
-
4-chloro-3-nitrobenzonitrile
-
tert-Butylamine
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzonitrile and tert-butylamine in a suitable solvent such as dimethylformamide (DMF).[1]
-
Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete (monitoring by TLC is recommended).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the product by adding water to the cooled reaction mixture.[1]
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Purify the crude product by crystallization from ethanol to yield pure 4-(tert-butylamino)-3-nitrobenzonitrile.[1]
Data Presentation: Reagents and Conditions for Step 1
| Reagent/Parameter | Role/Condition | Reference |
| 4-chloro-3-nitrobenzonitrile | Starting material | [1] |
| tert-Butylamine | Nucleophile | [1] |
| Dimethylformamide (DMF) | Solvent | [1] |
| Reflux | Reaction Temperature | [1] |
| Water | Used for precipitation of the product | [1] |
| Ethanol | Used for purification via crystallization | [1] |
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of the intermediate synthesized in Step 1. Common methods for this transformation include catalytic hydrogenation or chemical reduction using metals.[2]
Method A: Catalytic Hydrogenation
Materials and Reagents:
-
4-(tert-butylamino)-3-nitrobenzonitrile
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Protocol:
-
Dissolve 4-(tert-butylamino)-3-nitrobenzonitrile in a suitable solvent like methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas to an appropriate pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Method B: Chemical Reduction with Metal
Materials and Reagents:
-
4-(tert-butylamino)-3-nitrobenzonitrile
-
Iron (Fe) powder or Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl) or Acetic acid
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate or other suitable organic solvent
Protocol:
-
Suspend 4-(tert-butylamino)-3-nitrobenzonitrile in a mixture of a suitable acid (e.g., HCl or acetic acid) and water/ethanol.
-
Add a reducing metal such as iron powder or tin(II) chloride in portions while stirring.
-
The reaction may be heated to accelerate the reduction process.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Reagents and Conditions for Step 2
| Method | Reagents | Solvent | Key Conditions | Reference |
| Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C) | Methanol/Ethanol | Hydrogen pressure, Room temperature | [2] |
| Chemical Reduction | Iron (Fe) or Tin(II) chloride (SnCl₂) | HCl/Acetic Acid | Heating may be required, Neutralization step | [2] |
Characterization
Applications
This compound is a valuable intermediate for the synthesis of various compounds in the pharmaceutical and agrochemical industries.[3] The presence of two distinct amino groups and a nitrile functionality allows for diverse chemical modifications, making it a versatile scaffold for creating novel molecules with potential biological activity.[2]
References
Application Note: Synthesis of 3-Amino-4-(tert-butylamino)benzonitrile via Buchwald-Hartwig Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, allowing for the synthesis of complex aryl amines.[1] This application note provides a detailed protocol for the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile, a potentially valuable intermediate in pharmaceutical research, utilizing the Buchwald-Hartwig amination. The protocol is based on established principles of the reaction, employing a common palladium precatalyst and a sterically hindered phosphine ligand to facilitate the coupling of an aryl halide with tert-butylamine.[2]
Reaction Principle
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 4-amino-2-bromobenzonitrile with tert-butylamine. The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a strong base, and subsequent reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[3] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and reductive elimination steps.[2]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Amino-2-bromobenzonitrile | ≥97% | Commercially Available |
| tert-Butylamine | ≥99% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine (Saturated aqueous NaCl) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Silica gel | 230-400 mesh | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Equipment
-
Oven-dried Schlenk flask or reaction tube with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle with a temperature controller and oil bath
-
Standard laboratory glassware (septum, needles, syringes, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization chamber (UV lamp)
-
Glass column for chromatography
Reaction Setup and Procedure
All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Reaction Vessel Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-amino-2-bromobenzonitrile (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).
-
Reagent Addition: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Through the septum, add anhydrous toluene (approximately 0.1 M concentration relative to the limiting reagent). Then, carefully add sodium tert-butoxide (1.4 equiv) to the reaction mixture.
-
Amine Addition: Add tert-butylamine (1.2 equiv) to the stirring suspension.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is complete when the starting aryl bromide spot is no longer visible.
Work-up and Purification
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Data Presentation
Table 1: Proposed Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Notes |
| Starting Material | 4-Amino-2-bromobenzonitrile | 1.0 equiv |
| Amine | tert-Butylamine | 1.2 equiv |
| Catalyst | Pd₂(dba)₃ | 2 mol% |
| Ligand | XPhos | 4 mol% |
| Base | Sodium tert-butoxide | 1.4 equiv |
| Solvent | Toluene | Anhydrous |
| Temperature | 100-110 °C | |
| Reaction Time | 12-24 h | Monitor by TLC |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
References
Application Notes and Protocols: Evaluating 3-Amino-4-(tert-butylamino)benzonitrile as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The discovery of novel scaffolds for kinase inhibitors is a cornerstone of drug development, aiming to identify compounds with high potency, selectivity, and favorable drug-like properties.[3] This document provides a detailed guide for the evaluation of 3-Amino-4-(tert-butylamino)benzonitrile as a potential novel scaffold for kinase inhibitors.
The aminobenzonitrile core represents a versatile starting point for the development of kinase inhibitors. The amino groups can be functionalized to interact with key residues in the ATP-binding pocket of kinases, while the benzonitrile group can be modified to enhance potency and selectivity. This document outlines a systematic approach to characterize the inhibitory potential of this scaffold, from initial biochemical screening to cellular pathway analysis.
I. Initial Characterization of the Scaffold
The first step in evaluating a new scaffold is to determine its activity against a panel of kinases and to quantify its potency against initial hits.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory effect of the test compound.[4]
Materials:
-
Kinase of interest (e.g., EGFR, BRAF, etc.)
-
Substrate for the kinase
-
ATP
-
This compound (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare the appropriate reaction buffer for the specific kinase being tested.
-
Compound Dilution: Prepare a serial dilution of the this compound compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Kinase Reaction:
-
Add 5 µL of the kinase solution to each well of the plate.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture containing the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Hypothetical IC50 Data
The results of the in vitro kinase inhibition assays should be summarized in a table for easy comparison of the scaffold's potency against different kinases.
| Kinase Target | This compound IC50 (µM) |
| EGFR | 1.2 |
| BRAF | 8.5 |
| SRC | 3.7 |
| VEGFR2 | 15.2 |
| ABL | 0.9 |
This table presents hypothetical data for illustrative purposes.
II. Cellular Activity and Target Engagement
After identifying initial kinase targets, it is crucial to assess the compound's activity in a cellular context to confirm target engagement and measure its effect on cell viability.[5][6]
Experimental Protocol 2: Cell-Based Kinase Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibition of a specific kinase signaling pathway in cells by measuring the phosphorylation of a downstream substrate.[7][8]
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for the target and downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 2-4 hours. Include a vehicle control (DMSO).
-
If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway) for the last 15-30 minutes of the compound treatment.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
Quantify the band intensities to determine the level of phosphorylation inhibition.
-
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A generalized workflow for the evaluation of a novel kinase inhibitor scaffold.
III. Analysis of Kinase Signaling Pathways
Understanding the impact of the inhibitor on key signaling pathways is crucial for elucidating its mechanism of action and potential therapeutic applications. Many kinase inhibitors target pathways that are frequently dysregulated in cancer, such as the MAPK/ERK and PI3K/AKT pathways.[9][10][11]
Representative Kinase Signaling Pathway: MAPK/ERK Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Representative Kinase Signaling Pathway: PI3K/AKT Pathway
References
- 1. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. abcam.cn [abcam.cn]
- 8. Western blot analysis and kinase activity assays [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. oaepublish.com [oaepublish.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Aminobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of various diseases, particularly cancer.[1] Kinases are enzymes that regulate a vast array of cellular processes through phosphorylation, and their dysregulation is a common feature in many pathologies.[1][2] The aminobenzonitrile scaffold has emerged as a valuable starting point in medicinal chemistry for the development of potent and selective kinase inhibitors. Its derivatives have been successfully developed to target a range of kinases, including those in the Ras-MAPK and Src signaling pathways.[3][4] This document provides detailed protocols and data for the synthesis of kinase inhibitors derived from aminobenzonitriles.
General Synthetic Strategies
The synthesis of kinase inhibitors from aminobenzonitriles often involves the construction of heterocyclic ring systems that mimic the adenine region of ATP, allowing the molecules to bind to the kinase hinge region.[5] Common strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): The amino group of aminobenzonitrile can act as a nucleophile, displacing a leaving group on an aromatic or heteroaromatic ring. This is a common method for creating anilino-substituted heterocyclic cores.[6]
-
Condensation Reactions: Aminobenzonitriles can undergo condensation reactions with various electrophiles to form key intermediates or the final heterocyclic product.
-
Multi-component Reactions: Efficient synthesis of complex molecules can be achieved through one-pot multi-component reactions involving an aminobenzonitrile derivative.
-
Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are often employed to introduce diverse substituents onto the core scaffold, enabling the exploration of structure-activity relationships (SAR).[6]
Experimental Protocols
Protocol 1: Synthesis of 4-Anilino-3-quinolinecarbonitrile Derivatives
This protocol is adapted from the synthesis of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles, which have shown inhibitory activity against kinases in the Ras-MAPK signaling cascade.[3]
Step 1: Synthesis of 4-chloro-6,7-dialkoxy-3-quinolinecarbonitrile
-
To a solution of 2-amino-4,5-dialkoxybenzonitrile (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide di-tert-butyl acetal (1.5 eq).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and add an excess of an appropriate cyclizing agent, such as phosphorus oxychloride (POCl3).
-
Heat the mixture to reflux for 4-6 hours.
-
Carefully quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-chloro-6,7-dialkoxy-3-quinolinecarbonitrile intermediate.
Step 2: Synthesis of 4-Anilino-6,7-dialkoxy-3-quinolinecarbonitrile
-
Dissolve the 4-chloro-6,7-dialkoxy-3-quinolinecarbonitrile intermediate (1.0 eq) and a substituted aniline (e.g., 4-aminobenzonitrile, 1.1 eq) in a protic solvent like isopropanol or ethanol.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold solvent, and dry under vacuum to yield the final 4-anilino-6,7-dialkoxy-3-quinolinecarbonitrile kinase inhibitor.
Protocol 2: Synthesis of N-(4-Benzamidinyl)-Oxazolidinones
This protocol outlines the synthesis of oxazolidinone-based inhibitors starting from 4-aminobenzonitrile.[7]
Step 1: Protection of 4-aminobenzonitrile
-
Dissolve 4-aminobenzonitrile (1.0 eq) and a base like triethylamine (1.2 eq) in a suitable solvent such as dichloromethane (CH2Cl2).
-
Cool the solution to 0 °C and slowly add benzyl chloroformate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by recrystallization or column chromatography to obtain the N-protected 4-aminobenzonitrile.
Step 2: Oxazolidinone Ring Formation
-
Dissolve the N-protected 4-aminobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) (1.1 eq) dropwise and stir for 30 minutes.
-
Add (R)-glycidyl butyrate (1.2 eq) and continue stirring at -78 °C for 2 hours, then allow to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer and concentrate. Purify the residue by flash chromatography to yield the oxazolidinone intermediate.
Step 3: Conversion of Nitrile to Amidine
-
To a solution of the nitrile-containing oxazolidinone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and diisopropylethylamine (2.0 eq).
-
Heat the mixture to 100 °C in a microwave reactor for 60 minutes.
-
Concentrate the reaction mixture, then add acetic anhydride and acetic acid. Stir for 20 hours.
-
Add zinc dust and continue stirring for 4 hours.
-
Filter the reaction mixture, neutralize the filtrate, and extract the product.
-
Purify by chromatography to obtain the final N-(4-benzamidinyl)-oxazolidinone inhibitor.
Data Presentation
Table 1: Examples of Kinase Inhibitors Derived from Aminobenzonitrile Scaffolds
| Compound Class | Target Kinase(s) | Reference |
| 4-Anilino-3-quinolinecarbonitriles | MEK1, MAPK | [3] |
| 4-Anilino-3-cyanobenzo[g]quinolines | Src, MEK, EGF-R | [4] |
| 3-Amino-1H-pyrazole derivatives | CDK16 | [8][9] |
| N-(4-Benzamidinyl)-oxazolidinones | Kallikrein-Related Peptidase 6 | [7] |
| Anilino-1,4-naphthoquinones | EGFR | [10] |
Table 2: Biological Activity of Representative Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cellular Assay | Reference |
| 4-[3-Chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)]anilino-6,7-diethoxy-3-quinolinecarbonitrile | MEK1 | - | LoVo cells (Exceptional Activity) | [3] |
| Imidazo[4,5-g]quinazoline (8) | EGFR | 0.008 | Phosphorylation of PLC-γ1 fragment | [11] |
| Anilino-1,4-naphthoquinone (3) | EGFR | 3.96 | In vitro kinase assay | [10] |
| PD 158780 | EGFR | 0.08 | In vitro kinase assay | [12] |
Visualizations
Synthetic Workflow for Kinase Inhibitors from Aminobenzonitrile
Caption: General synthetic workflow from aminobenzonitrile.
Synthetic Pathway for 4-Anilino-3-quinolinecarbonitrile
Caption: Synthesis of 4-anilino-3-quinolinecarbonitrile.
Ras-MAPK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure‐Activity Relationships of N‐(4‐Benzamidino)‐Oxazolidinones: Potent and Selective Inhibitors of Kallikrein‐Related Peptidase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-4-(tert-butylamino)benzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-(tert-butylamino)benzonitrile is a key building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring a nitrile group and two distinct amino functionalities, allows for versatile chemical transformations, making it an attractive starting material for the generation of diverse compound libraries. This document provides an overview of its application, focusing on its role in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors.
Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. This compound serves as a critical starting material for constructing this scaffold, leading to the development of targeted therapies.
Featured Application: Synthesis of 2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
A notable application of this compound is in the synthesis of 2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, a potent inhibitor of Pim-1 kinase. Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and is involved in promoting cell survival and proliferation. Inhibition of Pim-1 is a promising strategy for cancer therapy.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| 2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Pim-1 | 17 | SGI-1776 | 7 |
| 2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Pim-2 | 150 | SGI-1776 | 350 |
| 2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Flt-3 | >10,000 | SGI-1776 | 20 |
Table 1: In vitro inhibitory activity of 2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile against Pim-1, Pim-2, and Flt-3 kinases.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Chloro-3-nitrobenzonitrile
-
tert-Butylamine
-
Dimethylformamide (DMF)
-
Ethanol
-
Water
Procedure:
-
A solution of 4-chloro-3-nitrobenzonitrile (1 equivalent) and tert-butylamine (1.2 equivalents) in DMF is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice water.
-
The precipitated solid, 4-(tert-butylamino)-3-nitrobenzonitrile, is collected by filtration, washed with water, and dried.
-
The crude 4-(tert-butylamino)-3-nitrobenzonitrile is dissolved in ethanol.
-
Palladium on charcoal (10 mol %) is added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield this compound as a solid.
Protocol 2: Synthesis of 2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Materials:
-
This compound (from Protocol 1)
-
3-(Dimethylamino)-1-phenylprop-2-en-1-one
-
Acetic acid
Procedure:
-
A mixture of this compound (1 equivalent) and 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.1 equivalents) in glacial acetic acid is heated at reflux for 6 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Protocol 3: Pim-1 Kinase Inhibition Assay
Materials:
-
Recombinant human Pim-1 kinase
-
Peptide substrate (e.g., Bad peptide)
-
ATP, [γ-³²P]ATP
-
Test compound (2-(tert-butyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
The test compound is serially diluted in DMSO to create a range of concentrations.
-
The kinase reaction is initiated by adding a mixture of Pim-1 kinase, peptide substrate, and the test compound to the assay buffer.
-
The reaction is started by the addition of ATP and a tracer amount of [γ-³²P]ATP.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
The phosphocellulose paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Synthetic pathway to a Pim-1 kinase inhibitor.
Caption: Simplified Pim-1 kinase signaling pathway and point of inhibition.
Caption: General workflow for synthesis and biological evaluation.
Application Notes and Protocols for the N-arylation of 3-Aminobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of 3-aminobenzonitrile derivatives, a crucial transformation in the synthesis of various pharmaceutically active compounds and functional materials. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type coupling reactions.
Introduction
The N-arylation of 3-aminobenzonitrile and its derivatives is a fundamental carbon-nitrogen (C-N) bond-forming reaction. The resulting N-aryl-3-aminobenzonitrile scaffold is a key structural motif in a variety of organic molecules, including those with applications in medicinal chemistry and materials science. This document details two of the most powerful and versatile methods for achieving this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[1][2] Its development has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1][2]
The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. While traditionally requiring harsh reaction conditions, modern modifications have made it a milder and more versatile method.
Data Presentation
The following table summarizes representative yields for the N-arylation of an amino compound with various aryl bromides using a palladium-catalyzed system, illustrating the expected substrate scope. While this data is for a related aminobenzothiazole, it provides a strong indication of the expected outcomes for 3-aminobenzonitrile derivatives under similar conditions.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | N-(4-acetylphenyl)-3-aminobenzonitrile | 88 |
| 2 | 4-Bromobenzonitrile | N-(4-cyanophenyl)-3-aminobenzonitrile | 67 |
| 3 | 1-Bromo-4-nitrobenzene | N-(4-nitrophenyl)-3-aminobenzonitrile | 30 |
| 4 | 1-Bromo-4-methoxybenzene | N-(4-methoxyphenyl)-3-aminobenzonitrile | 80 |
| 5 | 1-Bromo-3-methoxybenzene | N-(3-methoxyphenyl)-3-aminobenzonitrile | 75 |
| 6 | 2-Bromopyridine | N-(pyridin-2-yl)-3-aminobenzonitrile | 62 |
| 7 | 3-Bromopyridine | N-(pyridin-3-yl)-3-aminobenzonitrile | 69 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the palladium-catalyzed N-arylation of 3-aminobenzonitrile with an aryl bromide.
Materials:
-
3-Aminobenzonitrile
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-aminobenzonitrile (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-aminobenzonitrile derivative.
Protocol 2: Copper-Catalyzed N-arylation (Ullmann-type Condensation)
This protocol provides a general method for the copper-catalyzed N-arylation of 3-aminobenzonitrile with an aryl iodide.
Materials:
-
3-Aminobenzonitrile
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄)
-
Dimethylformamide (DMF, anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine 3-aminobenzonitrile (1.2 mmol), the aryl iodide (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110-130 °C and stir for 24-48 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL).
-
Extraction: Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the pure N-aryl-3-aminobenzonitrile product.
Visualizations
The following diagrams illustrate the general workflow and catalytic cycles for the described N-arylation reactions.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, with a specific focus on its application to substituted benzonitriles. The synthesis of cyanobiphenyls is of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. These protocols and data are intended to serve as a practical guide for laboratory-scale synthesis.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a favored method for the synthesis of biaryl and heteroaryl compounds.[2] For drug discovery and development, the cyanobiphenyl scaffold is a privileged motif found in numerous biologically active molecules. The nitrile group can act as a key pharmacophore or be a precursor for other functional groups.
These notes provide an overview of common catalysts, ligands, and reaction conditions for the successful coupling of various substituted benzonitriles with a range of boronic acids, supported by quantitative data and detailed experimental procedures.
Data Presentation: Suzuki Coupling of Substituted Benzonitriles
The following table summarizes various reported Suzuki coupling reactions involving substituted benzonitriles, providing a comparative overview of different reaction conditions and their outcomes.
| Substituted Benzonitrile | Boronic Acid/Ester | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chlorobenzonitrile | p-Tolylboronic acid | Pd(OAc)₂ | Polystyrene-triphenylphosphine | K₂CO₃ | EtOH/H₂O | Reflux | - | High |
| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 110 | - | 73 |
| 2-Bromobenzonitrile | Phenylboronic acid | Pd/NiFe₂O₄ | None | K₂CO₃ | DMF/H₂O | - | 0.5 | 95 |
| 4-Iodobenzonitrile | Phenylboronic acid | Photoresponsive Pd-complex | Azopyridyl-triazole | K₂CO₃ | DMF/H₂O | RT | - | High |
| 4-Bromobenzonitrile | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 3-Chlorobenzonitrile | 3-(Dihydroxyboryl)benzonitrile | PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 18 | 88 |
| 4-Chlorobenzonitrile | Thiophen-2-ylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol/H₂O | 100 | - | 96 |
| 2-Chlorobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | - | - | High |
| 4-Bromobenzonitrile | (4-Carboxyphenyl)boronic acid | C60-TEGs/PdCl₂ | None | K₂CO₃ | H₂O | RT | 4 | High |
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.[3][4] The key steps are oxidative addition of the organohalide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst.[5][6]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Suzuki coupling reaction in a research laboratory setting, from reaction setup to product isolation and analysis.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-4'-methylbiphenyl
This protocol describes the synthesis of 2-cyano-4'-methylbiphenyl from 2-chlorobenzonitrile and p-tolylboronic acid using a polystyrene-triphenylphosphine supported palladium catalyst.[7]
Materials:
-
2-Chlorobenzonitrile
-
p-Tolylboronic acid
-
Polystyrene-triphenylphosphine supported palladium catalyst
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add 2-chlorobenzonitrile, p-tolylboronic acid, and potassium carbonate in a suitable reaction solvent (e.g., a mixture of EtOH and H₂O, with a volume ratio ranging from 4:1 to 1:4).
-
Heat the mixture to reflux.
-
Once refluxing, add the polystyrene-triphenylphosphine supported palladium catalyst.
-
Continue the reaction under reflux conditions, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, perform suction filtration to separate the filtrate and the filter cake (catalyst).
-
Add water to the filtrate and wash the resulting organic phase with a saturated saline solution.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Isolate the crude product by removing the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-cyano-4'-methylbiphenyl.
Protocol 2: Microwave-Assisted Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-carbaldehyde
This protocol details the microwave-assisted Suzuki coupling of 4-bromobenzonitrile and 4-formylphenylboronic acid.
Materials:
-
4-Bromobenzonitrile
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Ethyl acetate
-
Brine
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine 4-bromobenzonitrile (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add a solvent mixture of toluene, ethanol, and water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Protocol 3: General Procedure for Suzuki Coupling in an Aqueous Medium
This protocol provides a general method for the Suzuki coupling of a substituted bromobenzonitrile with a phenylboronic acid in an aqueous solvent system.[8]
Materials:
-
Substituted bromobenzonitrile (e.g., 4-bromobenzonitrile) (1.0 mmol)
-
Phenylboronic acid (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol)
-
Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)
-
Ethanol (95%)
-
Deionized water
-
10% Hydrochloric acid (aq)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a 25 mL round-bottom flask, combine the substituted bromobenzonitrile, phenylboronic acid, Amberlite IRA-400(OH) resin, and palladium(II) acetate.
-
Add 3 mL of water, 1 mL of 95% ethanol, and a stir bar. The reaction mixture should turn brown upon the addition of the palladium catalyst.
-
Seal the flask with a septum and place it in a preheated water bath at 60°C for 5 minutes.
-
After warming, add additional 95% ethanol dropwise (up to 3 mL) until most of the solute has dissolved.
-
Allow the mixture to react with vigorous stirring for one to two hours.
-
For product recovery, heat the reaction mixture to about 50°C and perform a hot gravity filtration to remove the resin.
-
Cool the filtrate in an ice bath and add cold 10% HCl (aq) dropwise until a precipitate forms and the solution is acidic.
-
Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 10 mL) in a separatory funnel.
-
Combine the organic layers, dry over MgSO₄, and remove the solvent by rotary evaporation to obtain the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The preparation method of 2-cyano-4'-methylbiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 8. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols: 3-Amino-4-(tert-butylamino)benzonitrile in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct applications and detailed experimental data for 3-Amino-4-(tert-butylamino)benzonitrile in materials science are not extensively documented in the available literature. The following application notes and protocols are based on the established use of structurally similar aromatic diamines, particularly those containing tert-butyl substituents, in the synthesis of high-performance polymers. These notes are intended to provide a foundational understanding and a starting point for researchers exploring the potential of this compound as a monomer.
Introduction
Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of bulky, sterically hindering groups, like the tert-butyl group, into the monomer backbone is a well-established strategy to enhance the properties of the resulting polymers. The presence of a tert-butyl group ortho to an amino group, as in the case of this compound, is expected to impart increased solubility, improved processability, and high thermal stability to the corresponding polymers by disrupting chain packing and reducing intermolecular forces. This unique structural motif makes it a promising candidate for the development of advanced materials for a variety of applications.
Potential Applications in Materials Science
Based on the properties of polymers derived from analogous aromatic diamines, this compound is a promising monomer for the synthesis of:
-
Soluble High-Performance Polyamides and Polyimides: The bulky tert-butyl group can disrupt the close packing of polymer chains, leading to enhanced solubility in common organic solvents. This is a significant advantage for polymer processing, enabling techniques like solution casting to form films and coatings.
-
Thermally Stable Materials: Aromatic polyamides and polyimides are known for their excellent thermal and oxidative stability. Polymers derived from this compound are expected to exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in demanding, high-temperature environments.
-
Materials with Tailored Optoelectronic Properties: The benzonitrile functionality offers a site for further chemical modification and can influence the electronic properties of the resulting polymers, suggesting potential applications in electronics and photonics.
Quantitative Data from Analogous Polymer Systems
The following tables summarize the properties of aromatic polyamides and polyimides synthesized from diamines containing tert-butyl groups, which can serve as a reference for the expected performance of polymers derived from this compound.
Table 1: Thermal Properties of Aromatic Polyamides Derived from Diamines with Bulky Substituents
| Polymer Reference | Diamine Monomer | Diacid Monomer | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (°C) |
| Polyamide Series 1 | 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene | Various Aromatic Diacids | 240–300 | > 450 |
| Polyamide Series 2 | 3,6-bis(4-aminophenoxy)benzonorbornane | Various Aromatic Diacids | 200–269 | > 450 |
| Polyamide Series 3 | 4,4'-bis(4-carboxy methylene) biphenyl | Various Diamines | 210-261 | 497-597 (in air) |
Data is compiled from analogous systems to provide an expected range of performance.
Table 2: Mechanical and Solubility Properties of Aromatic Polyamides and Polyimides with Tert-Butyl Groups
| Polymer Type | Monomer with tert-butyl group | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Solubility |
| Polyamide | 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene | 0.43–1.03 | 77–92 | Soluble in DMAc, cyclohexanone, THF |
| Polyimide | 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether | Not specified | Not specified | Soluble in NMP, DMF, THF, CHCl3 |
DMAc: N,N-dimethylacetamide, NMP: N-methyl-2-pyrrolidone, DMF: N,N-dimethylformamide, THF: Tetrahydrofuran. Data is for analogous systems.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of aromatic polyamides using a diamine monomer like this compound.
Protocol 1: Synthesis of Aromatic Polyamides via Direct Phosphorylation Polycondensation
This method is a common and effective way to produce high molecular weight aromatic polyamides.
Materials:
-
This compound (diamine monomer)
-
Aromatic dicarboxylic acid (e.g., isophthalic acid, terephthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2), anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the aromatic dicarboxylic acid (1 equivalent) and anhydrous CaCl2 (0.1 g per 10 mL of NMP).
-
Monomer Dissolution: Add anhydrous NMP to the flask and stir the mixture under a gentle flow of nitrogen until the diacid and CaCl2 are completely dissolved.
-
Addition of Diamine: Add this compound (1 equivalent) to the solution and stir until it dissolves.
-
Initiation of Polymerization: Add anhydrous pyridine (2 equivalents) and triphenyl phosphite (TPP) (2.2 equivalents) to the reaction mixture.
-
Polycondensation Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature with continuous stirring for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a beaker containing rapidly stirring ethanol (or methanol) to precipitate the polyamide.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with hot water and then with ethanol to remove residual solvents and reagents.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.
Protocol 2: Characterization of the Synthesized Polyamide
1. Viscosity Measurement:
-
Dissolve a small amount of the dry polymer in a suitable solvent (e.g., DMAc with 5% LiCl) at a concentration of 0.5 g/dL.
-
Measure the inherent viscosity using an Ubbelohde viscometer at 30 °C.
2. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer by heating a small sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating the sample to a temperature above its expected Tg, rapidly cooling it, and then reheating at a rate of 10-20 °C/min.
3. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the polymer (as a thin film or in a KBr pellet) to confirm the formation of amide linkages (characteristic C=O and N-H stretching bands).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6) and record the ¹H and ¹³C NMR spectra to confirm the polymer structure.
Visualizations
Logical Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of aromatic polyamides.
Conceptual Diagram of Polymer Properties Enhancement
Caption: Influence of monomer structure on polymer properties.
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Amino-4-tert-butylaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the laboratory-scale synthesis of 3-Amino-4-tert-butylaminobenzonitrile, a potentially valuable intermediate in pharmaceutical and materials science research. Two primary synthetic routes are proposed, with a comprehensive, step-by-step procedure provided for the recommended Buchwald-Hartwig amination pathway. This route offers a direct and efficient method starting from a commercially available precursor. An alternative route involving the reduction of a nitro intermediate is also outlined. This guide includes information on reaction setup, purification, and characterization, along with necessary safety precautions.
Proposed Synthetic Routes
Two plausible synthetic routes for the preparation of 3-Amino-4-tert-butylaminobenzonitrile are presented below. Route 1, via a Buchwald-Hartwig amination, is the recommended and detailed protocol in this document due to its likely efficiency and the commercial availability of the starting material.
Figure 1: Proposed synthetic routes for 3-Amino-4-tert-butylaminobenzonitrile.
Experimental Protocol: Route 1 - Buchwald-Hartwig Amination
This protocol details the synthesis of 3-Amino-4-tert-butylaminobenzonitrile from 3-Amino-4-bromobenzonitrile and tert-butylamine using a palladium-catalyzed cross-coupling reaction.
Materials and Reagents
| Reagent/Material | Supplier | Purity/Grade | CAS Number |
| 3-Amino-4-bromobenzonitrile | Commercial Vendor | >97% | 72635-78-0 |
| tert-Butylamine | Commercial Vendor | >99% | 75-64-9 |
| Palladium(II) acetate (Pd(OAc)₂) | Commercial Vendor | Reagent Grade | 3375-31-3 |
| Xantphos | Commercial Vendor | >98% | 161265-03-8 |
| Sodium tert-butoxide (NaOtBu) | Commercial Vendor | >97% | 865-48-5 |
| Toluene | Commercial Vendor | Anhydrous | 108-88-3 |
| Dichloromethane (DCM) | Commercial Vendor | ACS Grade | 75-09-2 |
| Ethyl acetate (EtOAc) | Commercial Vendor | ACS Grade | 141-78-6 |
| Hexanes | Commercial Vendor | ACS Grade | 110-54-3 |
| Anhydrous magnesium sulfate (MgSO₄) | Commercial Vendor | ACS Grade | 7487-88-9 |
| Celite® | Commercial Vendor | - | 61790-53-2 |
| Silica gel | Commercial Vendor | 230-400 mesh | 7631-86-9 |
Equipment
-
Round-bottom flasks
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Schlenk line (optional, but recommended)
-
Rotary evaporator
-
Glass funnels
-
Separatory funnel
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Procedure
Figure 2: Experimental workflow for the synthesis.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-Amino-4-bromobenzonitrile (1.97 g, 10 mmol), Palladium(II) acetate (45 mg, 0.2 mol%), Xantphos (231 mg, 0.4 mol%), and Sodium tert-butoxide (1.35 g, 14 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
To the flask, add anhydrous toluene (40 mL) via a syringe.
-
Add tert-butylamine (1.58 mL, 15 mmol) to the reaction mixture via a syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water (30 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethyl acetate (2 x 20 mL).
-
-
Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine all organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) is recommended.
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield 3-Amino-4-tert-butylaminobenzonitrile as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | Off-white to light yellow solid |
| Yield | 70-85% |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to aromatic and tert-butyl protons |
| ¹³C NMR (CDCl₃, 100 MHz) | Peaks corresponding to aromatic and tert-butyl carbons |
| Mass Spectrometry (ESI) | [M+H]⁺ peak at m/z = 190.1344 |
| Purity (HPLC) | >98% |
Alternative Synthetic Route: Nucleophilic Aromatic Substitution and Reduction
An alternative approach involves a two-step process starting from 4-Fluoro-3-nitrobenzonitrile.
-
Nucleophilic Aromatic Substitution: 4-Fluoro-3-nitrobenzonitrile can be reacted with tert-butylamine in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMSO or DMF at elevated temperatures. This reaction substitutes the fluorine atom with the tert-butylamino group to yield 4-(tert-Butylamino)-3-nitrobenzonitrile.[1]
-
Reduction of the Nitro Group: The resulting nitro compound can then be reduced to the corresponding amine. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or using a reducing agent like tin(II) chloride in an acidic medium, can be employed to afford the final product, 3-Amino-4-tert-butylaminobenzonitrile.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
tert-Butylamine: is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.
-
Sodium tert-butoxide: is a strong base and is moisture-sensitive. Handle under an inert atmosphere.
-
Palladium catalysts: can be pyrophoric. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user is solely responsible for all safety precautions and for verifying the suitability of this procedure for their specific application.
References
The Role of 3-Amino-4-(tert-butylamino)benzonitrile as a Key Pharmaceutical Intermediate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Amino-4-(tert-butylamino)benzonitrile is a crucial intermediate in the synthesis of advanced pharmaceutical compounds, most notably in the development of targeted therapies such as Janus kinase (JAK) inhibitors. Its unique structural features, including a reactive amino group and a cyano moiety, make it a versatile building block for the construction of complex heterocyclic scaffolds. This document provides a comprehensive overview of its primary application in the synthesis of the selective JAK1 inhibitor, GSK2586184, complete with detailed experimental protocols, quantitative data, and a visualization of the relevant biological signaling pathway.
Introduction
The landscape of modern drug discovery is increasingly focused on the development of small molecule inhibitors that target specific signaling pathways implicated in disease pathogenesis. In this context, this compound has emerged as a valuable intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The chemical structure of this compound provides an excellent starting point for the elaboration of molecules that can fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity.
A prime example of its application is in the synthesis of GSK2586184, a potent and selective inhibitor of Janus kinase 1 (JAK1). JAK1 is a key mediator in the signaling of numerous cytokines that drive inflammatory processes.[1][2] By inhibiting JAK1, GSK2586184 can modulate the inflammatory response, making it a promising therapeutic agent for autoimmune diseases such as psoriasis and ulcerative colitis.[1][2]
Physicochemical Properties and Data
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 320406-79-9 | |
| Molecular Formula | C₁₁H₁₅N₃ | |
| Molecular Weight | 189.26 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Purity | ≥98% |
Table 1: Physicochemical properties of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 4-chloro-3-nitrobenzonitrile.
Step 1: Synthesis of 4-(tert-butylamino)-3-nitrobenzonitrile
This step involves a nucleophilic aromatic substitution reaction where the chloro group of 4-chloro-3-nitrobenzonitrile is displaced by tert-butylamine.
-
Materials:
-
4-chloro-3-nitrobenzonitrile
-
tert-Butylamine
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzonitrile in dimethylformamide (DMF).
-
Add an excess of tert-butylamine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by slowly adding water to the reaction mixture with stirring.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to yield pure 4-(tert-butylamino)-3-nitrobenzonitrile.
-
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of 4-(tert-butylamino)-3-nitrobenzonitrile to an amino group.
-
Materials:
-
4-(tert-butylamino)-3-nitrobenzonitrile
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
-
Procedure:
-
To a suspension of 4-(tert-butylamino)-3-nitrobenzonitrile in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
| Step | Reactants | Reagents/Solvents | Typical Yield | Purity |
| 1. Amination | 4-chloro-3-nitrobenzonitrile, tert-butylamine | DMF | 85-95% | >95% |
| 2. Reduction | 4-(tert-butylamino)-3-nitrobenzonitrile | Fe, NH₄Cl, Ethanol/Water | 70-85% | >98% |
Table 2: Summary of synthetic steps for this compound with typical yields and purities.
Synthesis of GSK2586184 from this compound
The conversion of this compound to the JAK1 inhibitor GSK2586184 involves a multi-step synthesis to construct the final complex molecule. A key transformation is the construction of the pyrazolopyrimidine core.
(Note: The following is a generalized protocol based on known synthetic routes for similar compounds and may require optimization.)
-
Procedure Overview:
-
Cyclization: React this compound with a suitable three-carbon synthon, such as a malonic acid derivative, under acidic or basic conditions to form a substituted pyrimidine ring.
-
Further Elaboration: The resulting aminopyrimidine can then be further functionalized. This may involve reactions such as Sandmeyer reaction on the amino group to introduce other functionalities, or coupling reactions to build the rest of the GSK2586184 scaffold. The exact sequence and choice of reagents will depend on the overall synthetic strategy.
-
Application in the Synthesis of a JAK1 Inhibitor (GSK2586184)
This compound serves as a critical starting material for the synthesis of GSK2586184, a selective inhibitor of Janus Kinase 1 (JAK1).
The JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[3][4][5]
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of GSK2586184.
The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs, including JAK1.[6] Activated JAK1 then phosphorylates the receptor, creating docking sites for STAT proteins.[5] Once recruited, STATs are themselves phosphorylated by JAK1, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[3][7]
Mechanism of Action of GSK2586184
GSK2586184, synthesized from the this compound intermediate, is designed to selectively bind to the ATP-binding site of JAK1. This competitive inhibition prevents the phosphorylation and activation of STAT proteins, thereby interrupting the downstream signaling cascade. The blockade of this pathway leads to a reduction in the production of pro-inflammatory cytokines, making it an effective therapeutic strategy for inflammatory and autoimmune diseases.[8][9][10][11]
Conclusion
This compound is a highly valuable pharmaceutical intermediate, underscored by its integral role in the synthesis of the selective JAK1 inhibitor GSK2586184. The synthetic protocols provided herein offer a foundation for its preparation and subsequent elaboration into complex drug molecules. The understanding of its application in targeting the JAK-STAT pathway highlights the importance of such intermediates in the development of next-generation therapeutics for a range of debilitating diseases.
Experimental Workflow Diagram
References
- 1. 4-(tert-ButylaMino)-3-nitrobenzonitrile CAS#: 320406-01-7 [m.chemicalbook.com]
- 2. US4301045A - Synthesis of peptides - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 4-Amino-3-(tert-butyl)benzonitrile | 1369783-60-7 | Benchchem [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. 4-[Tert-butylamino(cyanoimino)methylamino]benzonitrile | C13H15N5 | CID 15728623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy 4-(Tert-butylamino)-3-nitrobenzonitrile | 320406-01-7 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthetic Routes to Substituted 4-Aminobenzonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prevalent synthetic methodologies for the preparation of substituted 4-aminobenzonitrile compounds. This class of molecules serves as a crucial building block in the synthesis of pharmaceuticals and functional materials.[1][2] The following sections detail various synthetic strategies, complete with experimental protocols, comparative data, and workflow diagrams to guide researchers in selecting the most suitable route for their specific needs.
Palladium-Catalyzed Cyanation of Aryl Halides
Palladium-catalyzed cyanation has emerged as a powerful and versatile method for the synthesis of aryl nitriles, offering milder conditions and greater functional group tolerance compared to traditional methods.[3][4] This approach typically involves the cross-coupling of an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst and a suitable ligand.
A variety of cyanide sources can be employed, including potassium ferrocyanide (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), and others, each with its own advantages regarding toxicity and reactivity.[3][5] The choice of ligand is also critical to the success of the reaction, with various phosphine-based ligands developed to improve catalytic activity and substrate scope.
Data Presentation: Palladium-Catalyzed Cyanation
| Entry | Aryl Halide | Cyanide Source | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoaniline | K₄[Fe(CN)₆]·3H₂O | Pd₂(dba)₃ / cataCXium A | 1,4-Dioxane/H₂O | 100 | 1 | 97 | [3] |
| 2 | 4-Iodoaniline | K₄[Fe(CN)₆]·3H₂O | Pd₂(dba)₃ / cataCXium A | 1,4-Dioxane/H₂O | 100 | 1 | 95 | [3] |
| 3 | 4-Chloro-3-fluoroaniline | K₄[Fe(CN)₆]·3H₂O | Pd₂(dba)₃ / cataCXium A | 1,4-Dioxane/H₂O | 100 | 1 | 85 | [3] |
| 4 | Methyl 4-bromo-3-aminobenzoate | Zn(CN)₂ | Pd(OAc)₂ / XPhos | 1,4-Dioxane | 100 | 18 | 88 | [5] |
| 5 | 4-Bromo-2-methylaniline | Zn(CN)₂ | Pd/C | Toluene | 110 | 24 | 90 | [6] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromides with Potassium Ferrocyanide
This protocol is adapted from a general method for the palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.[3]
-
Reaction Setup: To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., cataCXium A, 2 mol%), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv).
-
Inert Atmosphere: Seal the tube with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the substituted 4-bromoaniline (1.0 equiv), 1,4-dioxane (2.5 mL), and a degassed 0.05 M aqueous solution of potassium acetate (KOAc) (2.5 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for the time indicated by TLC or GC/MS analysis (typically 1-4 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted 4-aminobenzonitrile.
Workflow Diagram: Palladium-Catalyzed Cyanation
Caption: Palladium-Catalyzed Cyanation Workflow.
Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation in organic synthesis that allows for the conversion of an aromatic amino group into a variety of functionalities, including a nitrile group.[7][8] The reaction proceeds via the formation of a diazonium salt from the corresponding aniline, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[9][10]
While effective, this method often requires strongly acidic conditions for diazotization and the use of stoichiometric amounts of copper salts. The handling of potentially unstable diazonium intermediates and toxic cyanide reagents are also important safety considerations.
Data Presentation: Sandmeyer Reaction
| Entry | Starting Aniline | Diazotization Conditions | Cyanation Conditions | Yield (%) | Reference |
| 1 | 4-Amino-3-methylphenol | NaNO₂, HCl, 0-5 °C | CuCN, KCN | 70-80 | General Method |
| 2 | 2,4-Dinitroaniline | Nitrosylsulfuric acid | CuCN | - | [11] |
| 3 | 5-Nitro-2-aminobenzonitrile | Nitrosylsulfuric acid | CuCN | - | [11] |
Experimental Protocol: General Procedure for Sandmeyer Cyanation
This protocol is a generalized procedure based on classical Sandmeyer reaction conditions.
-
Diazotization: Dissolve the substituted aniline (1.0 equiv) in a suitable aqueous acid (e.g., 2.5 M HCl) at 0-5 °C in an ice bath. To this stirred solution, add a solution of sodium nitrite (NaNO₂, 1.05 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv) and potassium cyanide (1.3 equiv) in water. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the stirred copper cyanide solution. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Work-up: Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane). Wash the combined organic extracts with aqueous sodium hydroxide, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Logical Relationship Diagram: Sandmeyer Reaction
Caption: Sandmeyer Reaction Pathway.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] While often used to synthesize more complex amines, it can be applied to the synthesis of substituted 4-aminobenzonitriles by coupling a substituted 4-halobenzonitrile with an amine or ammonia equivalent.[14] This method is known for its excellent functional group tolerance and broad substrate scope.[15]
The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands such as XPhos being particularly effective.[15]
Data Presentation: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂ / XPhos | KOt-Bu | High |[15] | | 2 | 4-Bromobenzonitrile | Aniline | Pd(OAc)₂ / XPhos | KOt-Bu | 93 |[16] | | 3 | 4-Bromotoluene | Morpholine | Pd(I) dimer / DavePhos | KOt-Bu | >99 (conv.) |[17] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of bromoestrone derivatives.[15]
-
Reaction Setup: In a microwave vial, combine the substituted 4-halobenzonitrile (1.0 equiv), the amine (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), the ligand (e.g., XPhos, 10 mol%), and potassium tert-butoxide (KOt-Bu, 1.5 equiv).
-
Solvent and Atmosphere: Add anhydrous toluene as the solvent and seal the vial. Purge the vial with nitrogen or argon.
-
Reaction: Heat the reaction mixture using microwave irradiation to 100 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired N-substituted 4-aminobenzonitrile.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
Dehydration of 4-Aminobenzamide
The dehydration of 4-aminobenzamides is a direct and often industrially applied method for synthesizing 4-aminobenzonitriles.[1] This transformation can be achieved using various dehydrating agents, such as phosphorus pentoxide, phosphoryl chloride, or thionyl chloride.[18][19] The choice of reagent can influence the reaction conditions and the work-up procedure. Using thionyl chloride, for instance, can also serve to protect the amino group during the reaction.[18]
Data Presentation: Dehydration of 4-Aminobenzamide
| Entry | Starting Amide | Dehydrating Agent | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 4-Aminobenzamide | Thionyl Chloride | Toluene | 90-100 | High |[18] | | 2 | 2-Aminobenzamide | Phenylphosphonic dichloride | Pyridine | 60 | - |[19] |
Experimental Protocol: Dehydration of 4-Aminobenzamide with Thionyl Chloride
This protocol is based on a described industrial process.[18]
-
Reaction Setup: In a reaction flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂, add 4-aminobenzamide (1.0 equiv) and toluene.
-
Reagent Addition: Heat the suspension to 90-100 °C and slowly add thionyl chloride (SOCl₂, 2.3 equiv) dropwise. A large amount of gas (HCl and SO₂) will be evolved.
-
Reaction: After the addition is complete, maintain the temperature until the starting material is fully dissolved and gas evolution ceases.
-
Hydrolysis: Cool the reaction mixture to 50-60 °C. In a separate flask, heat water to 50-60 °C. Add the reaction mixture dropwise to the hot water. SO₂ will be evolved.
-
Neutralization and Extraction: After the addition and gas evolution are complete, adjust the pH of the aqueous layer to 6.5-7.5 with a 30% sodium hydroxide solution while the mixture is still hot. Allow the layers to separate.
-
Isolation: Separate the organic layer and cool it to 0-5 °C to crystallize the product. Filter the solid, wash with cold toluene, and dry under vacuum to obtain 4-aminobenzonitrile.
Logical Relationship Diagram: Dehydration of 4-Aminobenzamide
Caption: Dehydration of 4-Aminobenzamide Pathway.
Other Synthetic Routes
Several other methods for the synthesis of substituted 4-aminobenzonitriles are available, including:
-
Reduction of 4-Nitrobenzonitriles: A classical method involving the reduction of the nitro group to an amine. Various reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂/Pd/C) or metal-acid combinations (e.g., Sn/HCl).[1]
-
Ullmann Condensation: A copper-catalyzed reaction to form a C-N bond between a 4-halobenzonitrile and an amine. This method often requires high temperatures but has seen modern improvements with the use of ligands.[20][21][22]
-
Nucleophilic Aromatic Substitution (SNAr): This approach is feasible if the aromatic ring of a 4-halobenzonitrile is sufficiently activated by other electron-withdrawing groups, allowing for direct displacement of the halide by an amine or ammonia.[23][24]
The selection of the most appropriate synthetic route will depend on factors such as the availability and cost of starting materials, the desired substitution pattern, functional group compatibility, scalability, and environmental considerations. Modern palladium-catalyzed methods often offer the broadest applicability and mildest conditions, while classical methods like the Sandmeyer reaction and nitro reduction remain valuable for specific applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. US4250089A - Process for diazotizing aromatic amines - Google Patents [patents.google.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 19. Free Article [chemicalbook.com]
- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 21. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 22. Ullmann Reaction [organic-chemistry.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-(tert-butylamino)benzonitrile
Welcome to the technical support center for the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental procedures to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent and effective methods for synthesizing this compound are:
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Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a halo-substituted aminobenzonitrile, such as 3-amino-4-fluorobenzonitrile or 3-amino-4-chlorobenzonitrile, with tert-butylamine. The reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring for nucleophilic attack.[1][2][3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming carbon-nitrogen bonds. It is particularly useful for coupling aryl halides (e.g., 3-amino-4-chlorobenzonitrile) with amines like tert-butylamine, often providing good to excellent yields under optimized conditions.[4][5]
Q2: Which starting material is preferred: 3-amino-4-fluorobenzonitrile or 3-amino-4-chlorobenzonitrile?
A2: For Nucleophilic Aromatic Substitution (SNAr), 3-amino-4-fluorobenzonitrile is often the preferred starting material. The carbon-fluorine bond is highly polarized, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Generally, in SNAr reactions, the reactivity of the leaving group follows the trend F > Cl > Br > I. For Buchwald-Hartwig amination, while aryl chlorides can be challenging substrates, modern catalyst systems have been developed to effectively couple them.[1][2][4] Aryl bromides and iodides are typically more reactive in this type of coupling.
Q3: What are the key factors influencing the yield of the Buchwald-Hartwig amination?
A3: The success of a Buchwald-Hartwig amination is highly dependent on several factors:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, and BrettPhos are often employed to enhance reaction efficiency.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.[5][6]
-
Temperature: Reaction temperatures typically range from 80 to 110 °C.
-
Purity of Reagents: The purity of the starting materials, catalyst, and ligand, as well as the exclusion of oxygen and moisture, are paramount for achieving high yields.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.
Q5: What are the common impurities or side products?
A5: Potential side products can include:
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Hydrodehalogenation: The replacement of the halogen on the starting material with a hydrogen atom.
-
Diarylation of the amine: In some cases, the product can react further with the aryl halide.
-
Catalyst decomposition products: The formation of palladium black indicates catalyst decomposition.
-
Side reactions involving the nitrile group: Under harsh basic conditions, the nitrile group could potentially be hydrolyzed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Buchwald-Hartwig Amination Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | - Use a fresh palladium precursor and ligand.- Consider using a pre-catalyst for more reliable formation of the active catalytic species.[4] |
| 2. Insufficiently anhydrous or anaerobic conditions. | - Ensure all glassware is oven-dried.- Use freshly distilled, anhydrous, and deoxygenated solvents.- Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding reagents. | |
| 3. Incorrect base. | - For sterically hindered amines like tert-butylamine, a strong base like NaOtBu or LiHMDS is often necessary.- Ensure the base is fresh and has been stored under inert atmosphere. | |
| 4. Low reaction temperature. | - Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition. | |
| Formation of Significant Side Products (e.g., hydrodehalogenation) | 1. Catalyst deactivation or side reactions. | - Screen different phosphine ligands. Some ligands are better at promoting reductive elimination over side reactions.- Lower the reaction temperature or shorten the reaction time. |
| 2. Presence of water or oxygen. | - Improve the inert atmosphere and use rigorously dried reagents and solvents. | |
| Inconsistent Yields | 1. Variability in reagent quality. | - Use reagents from a reliable source and of high purity.- Ensure consistent moisture and oxygen exclusion in every run. |
| 2. Inefficient stirring. | - Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble. |
Nucleophilic Aromatic Substitution (SNAr) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficiently activated starting material. | - If using 3-amino-4-chlorobenzonitrile, consider switching to the more reactive 3-amino-4-fluorobenzonitrile.[1][2] |
| 2. Low reaction temperature. | - Increase the reaction temperature. SNAr reactions often require elevated temperatures. | |
| 3. Inappropriate solvent. | - Use a polar aprotic solvent such as DMSO, DMF, or NMP to facilitate the reaction. | |
| Formation of a Thick Precipitate | 1. Precipitation of tert-butylammonium halide salt. | - Add a co-solvent like DMSO to improve the solubility of the salt and maintain a more homogeneous reaction mixture. |
| Low Yield | 1. Reversible reaction or product inhibition. | - Use a slight excess of tert-butylamine to drive the reaction to completion. |
| 2. Competing side reactions. | - Optimize the reaction temperature and time to favor the desired product formation. |
Experimental Protocols
The following are detailed methodologies for the two primary synthetic routes.
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Diagram of the Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
3-amino-4-chlorobenzonitrile
-
tert-butylamine
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk flask, add 3-amino-4-chlorobenzonitrile (1.0 eq), the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and sodium tert-butoxide (1.2-1.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Add tert-butylamine (1.1-1.5 eq) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or brine.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization.
Diagram of Logical Relationships for Troubleshooting SNAr:
Caption: Troubleshooting guide for SNAr reactions.
Materials:
-
3-amino-4-fluorobenzonitrile
-
tert-butylamine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-amino-4-fluorobenzonitrile (1.0 eq) in DMSO or DMF.
-
Add a base such as potassium carbonate (2.0-3.0 eq).
-
Add tert-butylamine (1.5-2.0 eq).
-
Heat the reaction mixture to 100-150 °C with stirring.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction parameters that can be used as a starting point for optimization.
Table 1: Buchwald-Hartwig Amination Parameters
| Parameter | Typical Range | Notes |
| Pd Precursor Loading | 1 - 5 mol% | Higher loading may be needed for less reactive substrates. |
| Ligand Loading | 1.2 - 2 x Pd loading | The ligand to metal ratio is crucial for catalyst stability and activity. |
| Base | 1.2 - 2.0 eq | Strong, non-nucleophilic bases are preferred. |
| Temperature | 80 - 110 °C | Higher temperatures can sometimes lead to catalyst decomposition. |
| Reaction Time | 2 - 24 hours | Monitor by TLC/HPLC to determine the optimal time. |
| Typical Yields | 70 - 95% | Highly dependent on substrate, catalyst system, and reaction conditions. |
Table 2: Nucleophilic Aromatic Substitution (SNAr) Parameters
| Parameter | Typical Range | Notes |
| tert-Butylamine | 1.5 - 3.0 eq | An excess is often used to drive the reaction to completion. |
| Base | 2.0 - 4.0 eq | A base is used to neutralize the HX formed during the reaction. |
| Temperature | 100 - 150 °C | Higher temperatures are generally required for SNAr reactions. |
| Reaction Time | 4 - 48 hours | Dependent on the reactivity of the aryl halide and the temperature. |
| Typical Yields | 60 - 85% | Can be highly variable based on the specific substrate and conditions. |
By utilizing the information in this technical support guide, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and product purity.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
common side products in the synthesis of di-substituted aminobenzonitriles
Welcome to the technical support center for the synthesis of di-substituted aminobenzonitriles. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of di-substituted aminobenzonitriles?
A1: The most frequently encountered side products can be categorized based on the reaction type. The primary culprits include:
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding benzamide or benzoic acid derivatives.[1]
-
Hydrodehalogenation Products: In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is a common side reaction that competes with the desired amination.[2][3]
-
Over-substitution Products: When using starting materials with multiple leaving groups (e.g., dihalobenzonitriles), double substitution can occur, leading to the formation of di-amino benzonitriles where only mono-substitution was intended.[4]
-
Isomeric Products: The regioselectivity of the substitution can be influenced by the electronic and steric effects of the substituents already present on the aromatic ring, potentially leading to the formation of undesired positional isomers.[5]
-
Dimerization/Oligomerization: Self-condensation of starting materials or intermediates can sometimes lead to the formation of dimeric or oligomeric impurities.[6][7]
Q2: How can I prevent the hydrolysis of the nitrile group to an amide or carboxylic acid?
A2: Hydrolysis is often promoted by the presence of water in combination with strong acids or bases at elevated temperatures. To minimize this side reaction:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate the rate of hydrolysis.
-
Choice of Base: When a base is required, consider using non-hydroxide bases. Sterically hindered alkoxides (e.g., sodium tert-butoxide) or carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are often preferred over hydroxides (e.g., NaOH, KOH).
-
Careful Work-up: During the reaction work-up, minimize the contact time with aqueous acidic or basic solutions. If an aqueous wash is necessary, perform it at low temperatures and as quickly as possible.
Q3: I am observing a significant amount of hydrodehalogenation in my Buchwald-Hartwig amination. What can I do?
A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often resulting from a competing β-hydride elimination pathway or other reduction processes.[2][3] To mitigate this:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination to form the C-N bond over side reactions. Experiment with different ligands (e.g., Josiphos-type, biaryl phosphines) to find the optimal one for your substrate.[8]
-
Base Selection: The strength and nature of the base can influence the reaction outcome. Weaker bases or alternative bases like lithium bis(trimethylsilyl)amide (LiHMDS) might be beneficial.[9]
-
Temperature and Reaction Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help reduce the formation of this side product. Monitor the reaction progress closely by TLC or LC-MS.
-
Palladium Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes give cleaner reactions compared to generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[3]
Q4: My reaction with a dihalobenzonitrile is producing a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?
A4: Achieving selective mono-substitution on a substrate with two leaving groups can be challenging. Here are some strategies:
-
Control Stoichiometry: Use a slight deficiency or exactly one equivalent of the amine nucleophile relative to the dihalobenzonitrile.
-
Lower Temperature: Running the reaction at a lower temperature can often enhance selectivity, as the second substitution typically requires more energy.
-
Shorter Reaction Time: Stop the reaction as soon as the desired mono-substituted product is maximized, as determined by reaction monitoring.
-
Steric Hindrance: If the two halogen positions are not equivalent, substitution will often preferentially occur at the less sterically hindered position. You can leverage this for selectivity. In some cases, using a bulkier amine can also increase selectivity for the less hindered position.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of di-substituted aminobenzonitriles.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Inactive catalyst (e.g., oxidized Pd).2. Reaction conditions not optimal (temperature, solvent).3. Poor quality of reagents or solvents.4. Incompatible functional groups on substrates. | 1. Use a fresh catalyst or a robust pre-catalyst. Ensure inert atmosphere.2. Screen different solvents, bases, and temperatures.3. Use freshly distilled/dried solvents and pure reagents.4. Protect reactive functional groups if necessary. |
| Multiple spots on TLC, difficult to purify | 1. Formation of multiple side products (hydrolysis, hydrodehalogenation, over-substitution).2. Isomer formation.3. Degradation of product or starting material. | 1. Address each potential side reaction based on the FAQs above.2. Re-evaluate the directing effects of your substituents; a different synthetic route may be needed.[5]3. Lower the reaction temperature and shorten the reaction time. |
| Major side product is the corresponding benzamide | 1. Presence of water in the reaction mixture.2. Use of a hydroxide base or aqueous work-up under harsh conditions. | 1. Use anhydrous solvents and reagents; run under an inert atmosphere.2. Switch to a non-nucleophilic base (e.g., NaOtBu, K₂CO₃). Neutralize carefully during work-up at low temperatures. |
| Significant amount of hydrodehalogenated starting material | 1. Sub-optimal ligand/catalyst system for Buchwald-Hartwig.2. Reaction temperature is too high. | 1. Screen different phosphine ligands (e.g., RuPhos, XPhos, SPhos).2. Reduce the reaction temperature and monitor closely. |
Quantitative Analysis of Side Product Formation
The choice of reaction parameters can significantly impact the ratio of the desired product to common side products. The following table provides an illustrative example of how varying conditions in a Buchwald-Hartwig amination can affect the outcome.
Table 1: Effect of Reaction Conditions on Product Distribution
| Entry | Base | Ligand | Solvent | Temp (°C) | Product Yield (%) | Hydrodehalogenation (%) |
| 1 | NaOtBu | RuPhos | Toluene | 110 | 85 | 10 |
| 2 | K₃PO₄ | RuPhos | Toluene | 110 | 65 | 25 |
| 3 | NaOtBu | Xantphos | Toluene | 110 | 70 | 20 |
| 4 | NaOtBu | RuPhos | Dioxane | 100 | 92 | 5 |
| 5 | NaOtBu | RuPhos | Toluene | 80 | 95 | <2 |
Data is illustrative and intended to show general trends.
Experimental Protocols
Protocol 1: Selective Mono-amination of 2,6-Dichlorobenzonitrile via Buchwald-Hartwig Amination
This protocol is designed to maximize the yield of the mono-aminated product while minimizing hydrodehalogenation and di-amination side products.
Reagents:
-
2,6-Dichlorobenzonitrile (1.0 equiv)
-
Primary/Secondary Amine (1.05 equiv)
-
RuPhos Pd G3 pre-catalyst (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.2 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 2,6-dichlorobenzonitrile, RuPhos Pd G3 pre-catalyst, and sodium tert-butoxide.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete in 2-6 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-substituted aminobenzonitrile.
Protocol 2: Synthesis of 4-amino-3,5-dichlorobenzonitrile via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical SNAr reaction, where the aromatic ring is activated towards nucleophilic attack.
Reagents:
-
3,4,5-Trichlorobenzonitrile (1.0 equiv)
-
Aqueous Ammonia (28-30%, 5.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a sealed pressure vessel, dissolve 3,4,5-trichlorobenzonitrile in DMSO.
-
Add the aqueous ammonia solution to the vessel.
-
Seal the vessel tightly and heat the mixture to 120 °C with vigorous stirring.
-
Maintain the temperature and stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
After completion, cool the reaction vessel to room temperature in an ice bath.
-
Slowly pour the reaction mixture into a beaker of cold water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water to remove residual DMSO and salts.
-
Dry the product under vacuum to yield 4-amino-3,5-dichlorobenzonitrile. Further purification can be achieved by recrystallization if necessary.
Visual Guides
Caption: Troubleshooting workflow for identifying and mitigating side products.
Caption: Competing pathways in Buchwald-Hartwig amination.
Caption: Stepwise hydrolysis of the nitrile group as a side reaction.
References
- 1. youtube.com [youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Amino-4-(tert-butylamino)benzonitrile by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Amino-4-(tert-butylamino)benzonitrile via recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound at the temperature used. | - Increase the temperature of the solvent to its boiling point. - Add a small amount of a co-solvent in which the compound is more soluble. - Select a more polar solvent. For aromatic amines, alcohols like ethanol or methanol can be effective. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | - Lower the temperature at which the solution is cooled. - Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution. - Try a different solvent system with a lower boiling point. |
| No crystals form upon cooling. | The solution is not saturated, or the cooling process is too rapid. | - Boil off some of the solvent to increase the concentration of the compound. - Cool the solution more slowly. Allow it to cool to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| The yield of recrystallized product is low. | Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is not pure. | The cooling was too rapid, trapping impurities, or the chosen solvent did not effectively differentiate between the compound and impurities. | - Allow the solution to cool slowly to promote the formation of a pure crystal lattice. - Perform a second recrystallization with a different solvent system. - Consider a pre-purification step, such as column chromatography, if significant impurities are present. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I prevent the oxidation of the amino groups during recrystallization?
A2: Aromatic amines can be susceptible to oxidation, which can lead to colored impurities. To minimize this, consider using a nitrogen or argon atmosphere during the heating and cooling steps. Using degassed solvents can also be beneficial.
Q3: My final product is colored. How can I remove the color?
A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.
Q4: What is a typical expected yield for this recrystallization?
A4: A successful recrystallization can typically yield between 70% and 90% of the pure compound. The actual yield will depend on the initial purity of the crude material and the specific conditions of the recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable. If it is insoluble, heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Quantitative Data Summary
As specific experimental data for the recrystallization of this compound is not available in the literature, the following table provides an illustrative example of data that should be collected and recorded during the optimization of the recrystallization process.
| Solvent System | Solubility ( g/100 mL) at 20°C (estimated) | Solubility ( g/100 mL) at Boiling (estimated) | Recovery Yield (%) | Purity (by HPLC, %) |
| Ethanol | 1.5 | 25 | 85 | >99 |
| Isopropanol | 1.0 | 20 | 88 | >99 |
| Toluene | 0.5 | 15 | 90 | >98 |
| Ethanol/Water (9:1) | 0.8 | 22 | 92 | >99 |
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Technical Support Center: HPLC Purification of 3-Amino-4-(tert-butylamino)benzonitrile Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the purification of 3-Amino-4-(tert-butylamino)benzonitrile and its positional isomers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial approach for separating positional isomers of this compound?
A1: For positional isomers of aromatic amines, both reversed-phase (RP) and normal-phase (NP) HPLC can be effective. A good starting point is reversed-phase HPLC on a C18 or phenyl column due to its versatility and the common availability of these columns.[1][2] Phenyl columns, in particular, can offer unique selectivity for aromatic compounds through pi-pi interactions.[1][2] Normal-phase chromatography on a silica or amino-bonded column is also a strong candidate, as it is often well-suited for separating positional isomers.[2][3][4]
Q2: How can I improve the resolution between closely eluting isomers?
A2: To improve the resolution between closely eluting peaks, you can adjust several parameters.[5] Modifying the mobile phase composition, such as the organic solvent ratio or pH, can significantly impact selectivity.[5][6] For ionizable compounds like aromatic amines, controlling the mobile phase pH is critical.[6] Additionally, you can try a different stationary phase (e.g., switching from C18 to a phenyl or a polar-embedded column), decrease the particle size of the column packing, or increase the column length.[5]
Q3: What are the advantages of using a phenyl column for separating these isomers?
A3: Phenyl columns have a stationary phase with phenyl groups, which can provide alternative selectivity compared to traditional C18 columns. The separation on a phenyl column is based on a combination of hydrophobic and pi-pi interactions between the stationary phase and the aromatic rings of the analytes.[1][2] These pi-pi interactions can be particularly effective in differentiating the subtle electronic and steric differences between positional isomers.[2]
Q4: When should I consider using normal-phase HPLC?
A4: Normal-phase HPLC is a powerful technique for the separation of positional isomers, especially for compounds that are not readily soluble in highly aqueous mobile phases.[2][3] It utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethanol).[3] If you are struggling to achieve baseline separation with reversed-phase methods, exploring normal-phase chromatography is a logical next step.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Isomer Peaks | Inappropriate mobile phase composition. | Optimize the organic solvent percentage in the mobile phase. For reversed-phase, a lower percentage of organic solvent will generally increase retention and may improve separation.[5] Adjust the mobile phase pH to alter the ionization state of the amine groups, which can significantly affect selectivity.[6] |
| Unsuitable column chemistry. | Switch to a column with a different selectivity. If using a C18 column, consider a phenyl column to leverage pi-pi interactions or a polar-embedded column.[1][2] For persistent issues, a normal-phase silica column could provide the necessary selectivity.[2][3] | |
| Peak Tailing | Secondary interactions with residual silanols on the silica backbone of the column. | Add a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites. Ensure the mobile phase pH is appropriate for the analytes. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, especially the buffer concentration and pH.[6] It is recommended to prepare fresh mobile phase daily.[7] |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature, as temperature can affect retention times.[8] | |
| Insufficient column equilibration. | Allow sufficient time for the column to equilibrate with the new mobile phase before starting a sequence of injections.[9] | |
| High Backpressure | Blockage in the system (e.g., clogged frit, guard column, or column). | Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[7] Replace the in-line filter or guard column. If the column is clogged, try back-flushing it with a strong solvent.[1] |
| High viscosity of the mobile phase. | Optimize the mobile phase to reduce its viscosity. For example, acetonitrile generally produces lower backpressure than methanol. | |
| Ghost Peaks | Contamination of the mobile phase, sample, or HPLC system. | Use high-purity solvents and freshly prepared mobile phases.[7] Clean the injector and autosampler.[7] Run a blank gradient to identify the source of contamination. |
| Carryover from a previous injection. | Implement a needle wash step in the autosampler method.[7] Inject a blank solvent after a high-concentration sample to check for carryover. |
Experimental Protocols
Below are example starting methodologies for reversed-phase and normal-phase HPLC for the separation of this compound isomers. These should be considered as starting points for method development and optimization.
Reversed-Phase HPLC Method
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20-50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Normal-Phase HPLC Method
-
Column: Silica, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Ethanol
-
Isocratic: 90:10 (A:B)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Data Presentation
The following table presents hypothetical data for the separation of three positional isomers of this compound using the example reversed-phase HPLC method described above.
| Isomer | Retention Time (min) | Resolution (Rs) | Theoretical Plates (N) |
| Isomer 1 | 8.2 | - | 12,500 |
| Isomer 2 | 9.5 | 2.1 | 13,100 |
| Isomer 3 | 10.8 | 2.3 | 12,800 |
Visualizations
Caption: HPLC method development workflow for isomer purification.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Positional Isomers - Chromatography Forum [chromforum.org]
- 3. hawach.com [hawach.com]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
Technical Support Center: Buchwald-Hartwig Amination of Benzonitriles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of benzonitrile substrates.
Troubleshooting Failed Reactions
When a Buchwald-Hartwig amination of a benzonitrile substrate results in low yield or no product, a systematic approach to troubleshooting is essential. The following guide, presented in a question-and-answer format, addresses common failure points and suggests corrective actions.
My reaction has failed to produce the desired aminobenzonitrile. Where do I start?
Begin by confirming the integrity of your starting materials and reagents. Ensure that the amine, aryl halide (benzonitrile derivative), palladium source, ligand, and base are pure and that the solvent is anhydrous and degassed. Organometallic reactions are often sensitive to oxygen and water.[1][2] If reagent quality is confirmed, proceed to evaluate the reaction parameters.
A common starting point for troubleshooting is to analyze the crude reaction mixture by a method like GC-MS or LC-MS to identify any byproducts. The presence of specific side products can provide clues to the reaction's failure mode.
What are common side products and what do they indicate?
The most common byproduct is the hydrodehalogenated arene (the benzonitrile without the halide). Its presence suggests that a side reaction is competing with the desired C-N bond formation.[3][4] This can be caused by several factors, including:
-
β-hydride elimination: This is more likely with primary amine coupling partners.[3][4]
-
Inefficient reductive elimination: The final step of the catalytic cycle may be slow compared to competing decomposition pathways.
Another potential byproduct is the formation of biaryl compounds, which can arise from homocoupling of the aryl halide.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Buchwald-Hartwig amination of a benzonitrile.
References
Technical Support Center: Optimizing Catalyst Loading for 3-Amino-4-(tert-butylamino)benzonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile, with a focus on optimizing catalyst loading. The primary synthetic route discussed is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Buchwald-Hartwig amination.[1][3] This reaction involves the palladium-catalyzed coupling of an aryl halide, such as 3-Amino-4-chlorobenzonitrile, with tert-butylamine in the presence of a suitable phosphine ligand and a strong base.[2][4]
Q2: What are the essential components of the catalytic system for this synthesis?
A2: The catalytic system for a Buchwald-Hartwig amination typically consists of three main components:
-
Palladium Precatalyst: A source of palladium, such as Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4]
-
Ligand: An electron-rich phosphine ligand is crucial for facilitating the catalytic cycle. Sterically hindered biarylphosphine ligands are often employed, especially when using less reactive aryl chlorides.[1][4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).[4][5]
Q3: Why is optimizing the catalyst loading crucial?
A3: Optimizing catalyst loading is critical for several reasons:
-
Cost-Effectiveness: Palladium is a precious and expensive metal; minimizing its use directly reduces the overall cost of the synthesis.[3]
-
Product Purity: Lower catalyst loading can lead to lower levels of residual palladium in the final product, which is a critical parameter in pharmaceutical applications.
-
Environmental Impact: Reducing the amount of heavy metal catalyst and complex ligands minimizes waste and lessens the environmental footprint of the reaction.[3]
Q4: What are the typical side reactions observed during this synthesis?
A4: A common side reaction is the hydrodehalogenation of the aryl halide starting material (e.g., 3-Amino-4-chlorobenzonitrile is reduced to 3-aminobenzonitrile). The choice of ligand and reaction conditions can influence the extent of this side reaction.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.
Q: My reaction shows low or no conversion of the starting aryl halide. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors related to the catalytic system and reaction conditions.
| Possible Cause | Recommended Solution |
| Inactive Catalyst | The palladium precatalyst or ligand may have degraded. Use freshly opened or properly stored reagents. Consider using a pre-formed, air-stable palladium catalyst complex.[2] |
| Inappropriate Ligand | Aryl chlorides are less reactive than aryl bromides or iodides and require specialized, electron-rich, and sterically hindered ligands for efficient coupling.[4] Consult literature for ligands proven effective with aryl chlorides. |
| Insufficient or Weak Base | Ensure a strong, non-nucleophilic base like NaOt-Bu is used. The base must be anhydrous and used in sufficient stoichiometric excess. The role of the base is critical for catalyst turnover.[4][5] |
| Poor Solvent Quality | The reaction is sensitive to oxygen and water. Use anhydrous, degassed solvents (e.g., toluene, dioxane). High-impact solvents like 1,4-dioxane should be avoided if possible for greener chemistry.[3] |
| Low Reaction Temperature | The reaction may require thermal energy to proceed efficiently. Gradually increase the reaction temperature and monitor for product formation. |
Q: I am observing a significant amount of the hydrodehalogenated side product. How can I minimize this?
A: The formation of the reduced arene is a known competing pathway.
| Possible Cause | Recommended Solution |
| Ligand Choice | The structure of the phosphine ligand can significantly influence the rate of reductive elimination versus side reactions. Switching to a different class of sterically hindered ligand can minimize hydrodehalogenation.[4] |
| Reaction Conditions | Lowering the reaction temperature or changing the base may alter the relative rates of the desired C-N bond formation versus the undesired side reaction. |
| Water in the Reaction | Traces of water can be a proton source for the hydrodehalogenation pathway. Ensure all reagents and the reaction setup are scrupulously dry. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a representative example and should be optimized for specific laboratory conditions and scales.
Materials:
-
3-Amino-4-chlorobenzonitrile
-
tert-Butylamine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., a suitable biarylphosphine ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Amino-4-chlorobenzonitrile, the palladium precatalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene to the flask, followed by tert-butylamine.
-
In a separate flask, weigh the sodium tert-butoxide under an inert atmosphere and add it to the reaction mixture as a solid or as a slurry in toluene.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
Table 1: Typical Reaction Parameters for Catalyst Optimization
| Parameter | Range | Notes |
| Catalyst Loading (Pd) | 0.1 - 2.0 mol% | Start with a higher loading (e.g., 1-2 mol%) and systematically decrease to find the minimum effective concentration. |
| Ligand/Palladium Ratio | 1:1 to 2.5:1 | This ratio is crucial for forming the active catalytic species. Optimization is highly dependent on the specific ligand used. |
| Base (Equivalents) | 1.2 - 2.0 eq. | A slight excess of a strong base is typically required to drive the reaction to completion. |
| Temperature | 80 - 120 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
| Concentration | 0.1 - 1.0 M | Reaction concentration can affect rates and solubility. |
Visualizations
Caption: General reaction scheme for the synthesis.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
managing steric hindrance in the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile. The guidance provided addresses common challenges, with a particular focus on managing the steric hindrance presented by the tert-butyl group.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies to consider, each with its own set of challenges related to the sterically bulky tert-butylamine.
-
Route 1: Nucleophilic Aromatic Substitution (SNA r) This approach typically involves the reaction of a benzonitrile with a suitable leaving group at the 4-position (e.g., fluorine or chlorine) and a nitro or amino group at the 3-position with tert-butylamine. If starting with a nitro-substituted precursor, a subsequent reduction step is necessary. The electron-withdrawing nature of the nitrile and nitro groups activates the ring for nucleophilic attack.
-
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination This cross-coupling reaction involves the use of a palladium catalyst with a specialized phosphine ligand to couple tert-butylamine with a 3-amino-4-halobenzonitrile (where the halogen is typically bromine or chlorine). This method is often preferred for sterically hindered amines but requires careful optimization of the catalyst system.
Q2: Why is steric hindrance a significant issue in this synthesis?
A2: The tert-butyl group is exceptionally bulky. This steric hindrance can significantly slow down or completely inhibit the approach of the tert-butylamine nucleophile to the reaction center on the aromatic ring. In the case of Buchwald-Hartwig amination, the bulky amine can also hinder the necessary coordination to the palladium catalyst and subsequent reductive elimination.
Q3: How do I choose between the SNAr and Buchwald-Hartwig routes?
A3: The choice depends on the availability of starting materials and your experimental capabilities.
-
Choose SNAr if: You have access to highly activated precursors like 4-fluoro-3-nitrobenzonitrile. The reaction conditions are often simpler and do not require expensive and air-sensitive catalysts. However, yields may be lower due to steric hindrance.
-
Choose Buchwald-Hartwig if: You are starting with a halogenated precursor like 3-amino-4-bromobenzonitrile and are struggling with low yields via the SNAr route. This method is generally more effective for coupling bulky amines, but requires careful selection and handling of the palladium catalyst and ligand.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Palladium Catalysts and Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Solvents: Anhydrous solvents are often required, and many organic solvents are flammable.
-
Nitro Compounds: Nitroaromatic compounds can be energetic and should be handled with care, especially during reduction steps.
-
Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Activation of the Aromatic Ring | Ensure your starting material has a strongly electron-withdrawing group (ideally a nitro group) ortho or para to the leaving group. | The SNAr mechanism relies on the stabilization of the negative charge in the Meisenheimer intermediate by electron-withdrawing groups. |
| Poor Leaving Group | If using a chloro-substituted precursor, consider switching to a fluoro-substituted one. | Fluorine is a better leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. |
| Steric Hindrance Preventing Nucleophilic Attack | Increase the reaction temperature and/or reaction time. Consider using a high-boiling point aprotic polar solvent like DMSO or NMP. | Higher temperatures provide the necessary energy to overcome the activation barrier increased by steric hindrance. Solvents like DMSO can also accelerate SNAr reactions. |
| Decomposition of Starting Material or Product | Monitor the reaction by TLC or LC-MS to check for the formation of side products. If decomposition is observed, try lowering the reaction temperature and extending the reaction time. | High temperatures can lead to unwanted side reactions or degradation of the desired product. |
Problem 2: Low Yield or Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Catalyst System for Bulky Amine | Switch to a palladium catalyst system with a bulky, electron-rich phosphine ligand specifically designed for sterically hindered amines. See the table below for suggestions. | Bulky ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step, which can be slow for hindered amines. |
| Inappropriate Base | If using a weaker base like cesium carbonate, switch to a stronger, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS). | A strong base is required to deprotonate the amine or the intermediate palladium-amine complex to facilitate the catalytic cycle. |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. | Oxygen and water can deactivate the palladium catalyst. |
| Side Reaction: Hydrodehalogenation | This can occur if the reductive elimination is slow. Try a different ligand that accelerates this step (see table below). Lowering the reaction temperature slightly may also help. | The competing beta-hydride elimination pathway can lead to the removal of the halogen from the starting material without the desired C-N bond formation. |
Quantitative Data Summary
The following tables provide illustrative data for optimizing the synthesis of this compound. Note that optimal conditions should be determined empirically for each specific setup.
Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of 3-Amino-4-bromobenzonitrile with tert-Butylamine
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 85-95 |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100-110 | 80-90 |
| Pd(OAc)₂ | BrettPhos | LHMDS | Dioxane | 100 | 82-92 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | < 20 (Not ideal for bulky amines) |
Table 2: Influence of Leaving Group and Solvent on Nucleophilic Aromatic Substitution of 4-Halo-3-nitrobenzonitrile with tert-Butylamine
| Starting Material | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| 4-Fluoro-3-nitrobenzonitrile | DMSO | 120 | 12-18 | 70-80 |
| 4-Chloro-3-nitrobenzonitrile | DMSO | 150 | 24-36 | 50-65 |
| 4-Fluoro-3-nitrobenzonitrile | NMP | 120 | 12-18 | 75-85 |
| 4-Chloro-3-nitrobenzonitrile | NMP | 150 | 24-36 | 55-70 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 3-Amino-4-bromobenzonitrile
This protocol is a representative procedure and may require optimization.
Reagents:
-
3-Amino-4-bromobenzonitrile
-
tert-Butylamine
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add 3-amino-4-bromobenzonitrile (1.0 eq) and sodium tert-butoxide (1.5 eq).
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Add anhydrous toluene via syringe.
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Add tert-butylamine (1.2-1.5 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitrobenzonitrile
This protocol is a representative procedure and may require optimization.
Reagents:
-
4-Fluoro-3-nitrobenzonitrile
-
tert-Butylamine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 4-fluoro-3-nitrobenzonitrile (1.0 eq) and potassium carbonate (2.0 eq).
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Add anhydrous DMSO.
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Add tert-butylamine (2.0-3.0 eq).
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Heat the reaction mixture to 120 °C.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product, 4-(tert-butylamino)-3-nitrobenzonitrile.
-
Filter the solid, wash with water, and dry.
-
The intermediate nitro compound can then be reduced to the desired amine using standard procedures (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂ in ethanol).
Visualizations
Caption: Troubleshooting workflow for steric hindrance issues.
Caption: Buchwald-Hartwig catalytic cycle highlighting steric challenges.
preventing byproduct formation in Ullmann condensation of aminobenzonitriles
Welcome to the technical support center for the Ullmann condensation of aminobenzonitriles. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Ullmann condensation of aminobenzonitriles, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | 1. Inadequate Catalyst Activity: The copper catalyst may be oxidized or of low quality. 2. Poor Ligand Choice: The ligand may not be effective for your specific substrates. 3. Incorrect Base: The base may not be strong enough to deprotonate the amine nucleophile or may be incompatible with the reaction. 4. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. 5. Solvent Issues: The solvent may not be suitable for the reaction or may not be anhydrous. | 1. Use freshly purchased, high-purity copper(I) salts (e.g., CuI, CuBr). Consider using "activated" copper powder. 2. Screen a variety of ligands. Bidentate ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or amino acids (e.g., L-proline) are often effective.[1] 3. Use a stronger base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry. 4. Gradually increase the reaction temperature. Traditional Ullmann reactions often require high temperatures (>150 °C), though modern ligand systems can enable lower temperatures. 5. Use high-boiling polar aprotic solvents like DMF, DMSO, or NMP. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Significant Homocoupling of Aryl Halide | 1. High Catalyst Loading: Excessive copper can promote the homocoupling of the aminobenzonitrile starting material. 2. High Temperatures: Elevated temperatures can favor the homocoupling side reaction. 3. Absence of or Ineffective Ligand: The ligand helps to stabilize the copper center and facilitate the desired cross-coupling over homocoupling. | 1. Reduce the copper catalyst loading to the minimum effective amount (typically 5-10 mol%). 2. If possible with your ligand system, lower the reaction temperature. 3. Ensure an appropriate ligand is used in a suitable ratio to the copper catalyst (often 1:1 or 2:1 ligand to copper). |
| Formation of Amide or Carboxylic Acid Byproducts | 1. Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis under the basic or acidic conditions of the reaction and workup, especially at high temperatures.[2][3][4] | 1. Use milder bases if possible. 2. Minimize the reaction time and temperature. 3. During workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully. 4. If the problem persists, consider protecting the nitrile group, though this adds extra synthetic steps. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The copper catalyst can precipitate or become deactivated over the course of the reaction. 2. Insufficient Base: The base may be consumed during the reaction. | 1. Use a ligand that stabilizes the copper catalyst in solution. 2. Ensure an adequate amount of base is present (typically 2-3 equivalents). |
| Dark Reaction Mixture and Difficult Purification | 1. Formation of Colloidal Copper: High temperatures can lead to the formation of finely divided copper metal, which can darken the reaction mixture. 2. Polymerization or Degradation: The starting materials or products may be unstable at high temperatures, leading to the formation of polymeric or tarry byproducts. | 1. This is a common observation in Ullmann reactions and does not always indicate a failed reaction. 2. After the reaction, filter the cooled mixture through a pad of celite to remove insoluble copper species before workup. 3. Consider lowering the reaction temperature if significant degradation is observed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Ullmann condensation of aminobenzonitriles?
A1: The most common byproduct is typically the homocoupling of the halo-aminobenzonitrile starting material, resulting in a biphenyl derivative. Another potential byproduct is the hydrolysis of the nitrile group to an amide or a carboxylic acid, particularly if the reaction is run under harsh basic or acidic conditions for an extended period.[2][3][4]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is often empirical and depends on the specific substrates. However, bidentate nitrogen- or oxygen-containing ligands are a good starting point. Commonly successful ligands for Ullmann C-N coupling include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and amino acids like L-proline.[1] It is advisable to screen a small set of different ligand classes to find the optimal one for your system.
Q3: Can I use an aryl chloride as a substrate?
A3: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann condensations.[5] While modern ligand systems have improved the reactivity of aryl chlorides, they often require higher temperatures, higher catalyst loadings, and more specialized ligands. For initial attempts, it is recommended to use the corresponding aryl bromide or iodide.
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: To increase the reaction rate, you can try several approaches:
-
Increase the temperature: Ullmann reactions are often thermally driven.
-
Use a more reactive aryl halide: The reactivity order is generally I > Br > Cl.
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Use a suitable ligand: Ligands can significantly accelerate the reaction.
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Consider microwave irradiation: This can sometimes dramatically reduce reaction times.
Q5: What is the role of the base in the Ullmann condensation?
A5: The base plays a crucial role in deprotonating the amine nucleophile, which is necessary for it to react with the copper catalyst and the aryl halide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield.
Experimental Protocols
Below are representative experimental protocols for the Ullmann condensation. Note that these are general procedures and may require optimization for your specific substrates.
Protocol 1: Conventional Heating
A mixture of the halo-aminobenzonitrile (1.0 mmol), the amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), a ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol) in anhydrous DMF (5 mL) is stirred under an inert atmosphere (e.g., nitrogen or argon) at 110-130 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Microwave-Assisted Synthesis
In a microwave vial, the halo-aminobenzonitrile (0.5 mmol), the amine (0.6 mmol), CuI (0.05 mmol, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 0.05 mmol, 10 mol%), and K₃PO₄ (1.0 mmol) are combined with 3 mL of anhydrous DMA. The vial is sealed and heated in a microwave reactor at 150-180 °C for 30-90 minutes. After cooling, the reaction mixture is worked up as described in Protocol 1.
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Potential reaction pathways in the Ullmann condensation of aminobenzonitriles.
Experimental Workflow
Caption: A typical experimental workflow for the Ullmann condensation.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting low-yielding reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed One-Pot Protocol for Reductive N-Arylation of Nitroarenes with (Hetero)aryl Chlorides in Water [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
stability issues of 3-Amino-4-(tert-butylamino)benzonitrile in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Amino-4-(tert-butylamino)benzonitrile in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound stem from its aromatic amine functionalities. These groups are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The nitrile group is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, typically at elevated temperatures.
Q2: What are the ideal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored at 2-8°C in airtight, light-protecting containers. For long-term storage, it is advisable to purge the container with an inert gas like argon or nitrogen to displace oxygen.
Q3: Which solvents are recommended for dissolving this compound?
A3: While specific solubility data is limited, polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally suitable for dissolving benzonitrile derivatives. The amino groups may allow for some solubility in polar protic solvents, but the potential for hydrogen bonding could influence stability. It is crucial to use high-purity, anhydrous solvents whenever possible.
Q4: Can I heat my solution to aid in dissolving the compound?
A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate the degradation of the aromatic amine groups. If heating is necessary, do so for the shortest possible time and under an inert atmosphere.
Q5: Is this compound sensitive to pH?
A5: Yes, aromatic amines can be sensitive to pH. Strongly acidic or basic conditions may lead to degradation. Aromatic amines are generally more stable in neutral or slightly acidic conditions, although some studies on other aromatic amines have shown greater stability in water compared to acidic solutions. It is recommended to buffer solutions to a pH range of 5-7 if compatible with the experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Solution turns a brown or amber color over time. | Oxidation of the aromatic amine groups. | 1. Prepare fresh solutions before use. 2. Store stock solutions under an inert atmosphere (argon or nitrogen). 3. Protect solutions from light by using amber vials or wrapping containers in foil. 4. Store solutions at 2-8°C. |
| Loss of compound potency or unexpected peaks in analytical analysis (e.g., HPLC). | Degradation of the compound. | 1. Confirm the identity of the new peaks using techniques like LC-MS to identify potential degradation products (e.g., oxides). 2. Perform a forced degradation study to understand the degradation profile under various stress conditions (see Experimental Protocols). 3. Re-evaluate solvent choice and solution pH. |
| Inconsistent experimental results. | Instability of the compound in the experimental medium. | 1. Assess the compatibility of the compound with all components of the experimental medium (e.g., buffers, salts, other reagents). 2. Prepare the final dilutions of the compound immediately before the experiment. 3. Include a stability control in your experiment by incubating the compound in the experimental medium for the duration of the assay and analyzing for degradation. |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation. | 1. Confirm the solubility of the compound in the chosen solvent at the desired concentration. 2. Ensure containers are properly sealed to prevent solvent evaporation, especially for volatile organic solvents. 3. If using aqueous buffers, ensure the pH is not causing the compound to precipitate. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
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Photolytic Degradation: Expose the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
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Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid, with UV detection).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
The mass balance should be calculated to ensure that all degradation products are accounted for.
Visualizations
Caption: Potential oxidative degradation pathways for this compound.
Caption: A logical workflow for troubleshooting stability issues.
Technical Support Center: Synthesis of 3-Amino-4-(tert-butylamino)benzonitrile
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the workup procedure for the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the workup and purification of this compound.
| Issue/Observation | Potential Cause | Recommended Solution |
| Product is an oil or fails to crystallize | - Residual solvent- Impurities present | - Ensure all reaction solvent (e.g., methanol from a reduction) is removed under reduced pressure.- Attempt to precipitate the product by adding a non-polar solvent like hexanes or by cooling the solution.- Purify by silica gel column chromatography. |
| Product is highly colored (e.g., brown, purple) | - Oxidation of the aromatic amine product | - Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.- Use degassed solvents for extraction and purification.- Consider washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) during extraction. |
| Low yield of isolated product | - Incomplete reaction (reduction of the nitro group)- Product loss during extraction or crystallization | - Monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the starting material.- Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.- Optimize the crystallization solvent system to minimize product solubility in the mother liquor. |
| Presence of multiple spots on TLC after workup | - Incomplete reaction- Formation of byproducts- Product degradation | - If the starting nitro compound is observed, extend the reaction time or refresh the catalyst (if applicable).- Characterize the impurities by LC-MS or NMR to understand their origin and devise a suitable purification strategy (e.g., column chromatography with an appropriate solvent gradient). |
| Difficulty in separating product from starting material | - Similar polarities of the product and starting material | - Utilize column chromatography with a carefully selected eluent system to achieve separation. A gradient elution may be necessary.- Consider derivatizing the product to alter its polarity for easier separation, followed by a deprotection step. |
Experimental Protocols
Protocol 1: Extractive Workup and Isolation
This protocol is based on the common workup procedures for the reduction of aromatic nitro compounds.
-
Reaction Quenching and Solvent Removal:
-
Following the complete reduction of the nitro group (as monitored by TLC or LC-MS), filter off the catalyst (e.g., Palladium on carbon) through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to remove the reaction solvent (e.g., methanol or ethanol).
-
-
Extraction:
-
Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic solution with water to remove any inorganic salts.
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To remove any acidic impurities, wash with a saturated sodium bicarbonate solution.
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Wash the organic layer with brine to facilitate phase separation.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Crystallization
-
Solvent Selection:
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).
-
Common crystallization solvents for similar compounds include ethanol.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer (0 to -20 °C) to induce crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified product under vacuum.
-
Quantitative Data Summary
The following table summarizes typical data associated with the synthesis and purification of aminobenzonitriles, based on analogous reactions. Actual results for this compound may vary.
| Parameter | Typical Value/Range | Reference |
| Yield (Reduction Step) | 85% - >95% | [1][2] |
| Purity (Post-Crystallization) | >99% (by GC) | [1] |
| Purification Method | Crystallization, Column Chromatography | [3][4] |
| Common Solvents for Crystallization | Ethanol | [3] |
| Common Solvents for Extraction | Dichloromethane, Ethyl Acetate, Toluene | [1][5] |
Visual Workflow
The following diagram illustrates the general workflow for the workup and purification of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 3. Buy 4-(Tert-butylamino)-3-nitrobenzonitrile | 320406-01-7 [smolecule.com]
- 4. Free Article [chemicalbook.com]
- 5. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
characterization of impurities in 3-Amino-4-(tert-butylamino)benzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and characterization of impurities of 3-Amino-4-(tert-butylamino)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected main impurity in the synthesis of this compound?
A1: The primary impurity of concern is the starting material, 3-amino-4-fluorobenzonitrile. Incomplete reaction or inefficient purification can lead to its presence in the final product. Other potential impurities include di-tert-butylated byproducts and solvent residues.
Q2: What analytical techniques are recommended for impurity profiling of this compound?
A2: For comprehensive impurity profiling, a combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying known and unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile impurities and by-products. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of unknown impurities.
Q3: How can I confirm the structure of the desired product and its impurities?
A3: Structural confirmation is best achieved using a combination of techniques. 1H and 13C NMR spectroscopy will provide detailed information about the chemical structure. Mass spectrometry (MS) will confirm the molecular weight of the compounds. For unambiguous identification, reference standards for the expected impurities should be used.
Q4: Are there any specific safety precautions I should take during the synthesis and analysis?
A4: Yes, 3-amino-4-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Tert-butylamine is a flammable liquid and is toxic.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete reaction | - Increase the reaction time or temperature. - Use a higher excess of tert-butylamine. - Ensure efficient stirring to overcome potential heterogeneity. |
| Degradation of starting material or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Lower the reaction temperature and extend the reaction time. |
| Inefficient purification | - Optimize the recrystallization solvent system to maximize product recovery while leaving impurities in the mother liquor. - Consider column chromatography for purification if recrystallization is ineffective. |
Issue 2: Presence of Unreacted 3-amino-4-fluorobenzonitrile in the Final Product
| Potential Cause | Recommended Action |
| Insufficient amount of tert-butylamine | - Increase the molar ratio of tert-butylamine to 3-amino-4-fluorobenzonitrile. |
| Reaction has not reached completion | - Extend the reaction time and monitor the progress by TLC or HPLC. |
| Inadequate purification | - Perform multiple recrystallizations. - Use a more polar solvent system for column chromatography to better separate the more polar starting material from the product. |
Issue 3: Identification of an Unknown Peak in HPLC Analysis
| Potential Cause | Recommended Action |
| Presence of a side-product | - Isolate the unknown impurity using preparative HPLC. - Characterize the isolated impurity using LC-MS for molecular weight determination and NMR for structural elucidation. |
| Contamination from solvent or glassware | - Analyze a blank (solvent injection) to check for solvent-related peaks. - Ensure all glassware is thoroughly cleaned and dried before use. |
| Degradation of the sample in the autosampler | - Use a cooled autosampler if available. - Analyze the sample immediately after preparation. |
Data Presentation
Table 1: HPLC-UV Data for this compound and Potential Impurities
| Compound | Retention Time (min) | Wavelength (nm) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 3-amino-4-fluorobenzonitrile | 3.5 | 254 | 0.1 | 0.3 |
| This compound | 5.8 | 254 | 0.2 | 0.6 |
| Di-tert-butylated byproduct | 8.2 | 254 | 0.5 | 1.5 |
Table 2: GC-MS Data for Potential Impurities
| Impurity | Retention Time (min) | Key Mass Fragments (m/z) |
| tert-butylamine | 2.1 | 73, 58, 41 |
| 3-amino-4-fluorobenzonitrile | 7.9 | 136, 110, 83 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This synthesis is based on the principle of nucleophilic aromatic substitution.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-fluorobenzonitrile (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add tert-butylamine (2.0 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: HPLC-UV Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
Protocol 3: GC-MS Method for Volatile Impurity Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Injection: Splitless injection of 1 µL.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane.
Protocol 4: NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer.
Visualizations
Caption: Workflow for Synthesis and Impurity Characterization.
Caption: Synthesis Pathway and Potential Impurities.
Caption: Troubleshooting Logic for Unknown HPLC Peaks.
References
reaction condition optimization for N-tert-butylation of aminobenzonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-tert-butylation of aminobenzonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for N-tert-butylation of aminobenzonitriles?
A1: The N-tert-butylation of aminobenzonitriles is typically achieved through a modified Ritter reaction. This reaction involves the generation of a tert-butyl carbocation that is subsequently attacked by the nitrogen atom of the nitrile. Common reagents and catalysts include:
-
tert-Butyl acetate and a strong acid (e.g., sulfuric acid): This is a widely used method where tert-butyl acetate serves as the source of the tert-butyl group and the strong acid acts as a catalyst.[1][2]
-
Di-tert-butyl dicarbonate (Boc)₂O with a catalyst: In this method, (Boc)₂O is used as the tert-butyl source in the presence of a catalyst such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂).[3]
-
tert-Butyl nitrite (TBN): TBN can be used as a source of the tert-butyl group under mild, acid-free conditions.[4]
Q2: What are the potential side reactions to be aware of during the N-tert-butylation of aminobenzonitriles?
A2: Due to the presence of the amino group, several side reactions can occur:
-
N-tert-butyloxycarbonylation of the amino group: The amino group can react with reagents like di-tert-butyl dicarbonate to form a Boc-protected amine.
-
Polymerization: Under strongly acidic conditions, aminobenzonitriles can be susceptible to polymerization.
-
Hydrolysis of the nitrile: In the presence of strong acid and water, the nitrile group can be hydrolyzed to a carboxylic acid.
-
Ring-opening or rearrangement: Depending on the substitution pattern of the aminobenzonitrile, complex rearrangements might be observed.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and analyzed to check for the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of the starting material | Inactive catalyst | Ensure the catalyst is fresh and has been stored properly. For example, some metal triflates are sensitive to moisture. |
| Insufficient acid concentration | If using the tert-butyl acetate/sulfuric acid method, a certain acid concentration is necessary to generate the tert-butyl carbocation.[2] Consider a slow, dropwise addition of the acid to maintain the optimal concentration. | |
| Low reaction temperature | Some methods require elevated temperatures to proceed at a reasonable rate. For instance, a modified Ritter reaction using tert-butyl acetate and sulfuric acid was maintained at 42°C.[2] | |
| Formation of multiple products (low selectivity) | Reaction at the amino group | Protect the amino group prior to the N-tert-butylation reaction. A common protecting group is the tert-butyloxycarbonyl (Boc) group. |
| Side reactions due to high temperature | If side reactions are observed at higher temperatures, try running the reaction at a lower temperature for a longer period. | |
| Product degradation | Harsh reaction conditions | If the product is sensitive to strong acids, consider using a milder method, such as the one employing tert-butyl nitrite.[4] Alternatively, a catalyst like Cu(OTf)₂ with (Boc)₂O can be used under solvent-free conditions at room temperature.[3] |
| Difficulty in product isolation | Emulsion formation during workup | Add a saturated brine solution to break up the emulsion. |
| Product is soluble in the aqueous layer | Extract the aqueous layer multiple times with a suitable organic solvent. |
Experimental Protocols
Method 1: N-tert-butylation using tert-Butyl Acetate and Sulfuric Acid
This protocol is adapted from a modified Ritter reaction for the synthesis of N-tert-butyl amides.[2]
Materials:
-
Aminobenzonitrile
-
tert-Butyl acetate
-
Sulfuric acid
-
Acetic acid (optional, as solvent)[1]
-
Deionized water
-
Sodium bicarbonate or other suitable base for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the aminobenzonitrile in tert-butyl acetate (and optionally acetic acid).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. The reaction can be exothermic, so it is advisable to use an ice bath to maintain the desired temperature.
-
Stir the reaction mixture at the optimized temperature (e.g., 42°C) for the required time (e.g., 2 hours).[2]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by adding it to a cold aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: N-tert-butylation using Di-tert-butyl Dicarbonate and Cu(OTf)₂
This protocol is based on a method for the synthesis of N-tert-butyl amides using (Boc)₂O and a copper catalyst.[3]
Materials:
-
Aminobenzonitrile
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Organic solvent (optional, can be performed solvent-free)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a mixture of the aminobenzonitrile and di-tert-butyl dicarbonate, add a catalytic amount of Cu(OTf)₂.
-
Stir the mixture at room temperature or a slightly elevated temperature.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with an organic solvent.
-
Wash the solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-tert-butylation of Nitriles
| Method | tert-Butyl Source | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Modified Ritter | tert-Butyl acetate | H₂SO₄ | Acetic acid | ≤ 30 | 3.5 | Not specified for aminobenzonitriles | [1] |
| Modified Ritter | tert-Butyl acetate | H₂SO₄ | None | 42 | 2 | 88-95 (for various nitriles) | [2] |
| (Boc)₂O Method | (Boc)₂O | Cu(OTf)₂ | Solvent-free | Room Temp | 5 | 87 (for benzonitrile) | [3] |
| TBN Method | tert-Butyl nitrite | None | Not specified | Mild conditions | Not specified | Not specified for aminobenzonitriles | [4] |
Visualizations
Caption: General experimental workflow for N-tert-butylation.
Caption: Simplified mechanism of the Ritter reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating the Molecular Structure of 3-Amino-4-(tert-butylamino)benzonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative framework for the validation of the chemical structure of 3-Amino-4-(tert-butylamino)benzonitrile, a novel benzonitrile derivative. We will explore key analytical techniques and compare its structural features with those of relevant alternative compounds.
Introduction to this compound
This compound is an aromatic organic compound with the molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . Its structure features a benzonitrile core with both an amino and a tert-butylamino group attached to the benzene ring. The precise arrangement of these functional groups is crucial for its chemical reactivity and potential biological activity. The validated Chemical Abstracts Service (CAS) number for this compound is 320406-79-9.
Structural Alternatives for Comparison
To provide a comprehensive validation, it is essential to compare the analytical data of the target compound with that of structurally similar molecules. For this guide, we have selected two key alternatives:
-
4-Amino-3-(tert-butyl)benzonitrile (Isomer): This compound is an isomer of the target molecule, with the positions of the amino and tert-butyl groups swapped. It possesses the same molecular formula and weight, making it an excellent candidate for highlighting the specificity of analytical techniques in distinguishing between positional isomers. Its CAS number is 1369783-60-7.
-
4-(Tert-butylamino)-3-nitrobenzonitrile (Potential Precursor): The synthesis of aromatic amines often involves the reduction of a corresponding nitro compound. Therefore, this nitro derivative is a plausible precursor or potential impurity in the synthesis of this compound. Its analytical profile will be distinct due to the presence of the nitro group instead of an amino group. Its CAS number is 320406-01-7.
Experimental Validation Protocols
The following are detailed methodologies for the key analytical techniques used to validate the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to record include chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS), signal multiplicity (e.g., singlet, doublet, triplet), and integration values.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Note the chemical shifts of all unique carbon atoms.
Mass Spectrometry (MS)
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound and analyze the fragmentation pattern to deduce structural information.
High-Performance Liquid Chromatography (HPLC)
Protocol for Reversed-Phase HPLC Analysis:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a polar solvent (e.g., water with 0.1% formic acid) and a less polar organic solvent (e.g., acetonitrile or methanol).
-
Column: Employ a reversed-phase C18 column.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Chromatographic Conditions: Set a suitable flow rate (e.g., 1.0 mL/min) and use a UV detector to monitor the elution of the compound at an appropriate wavelength (typically determined by UV-Vis spectroscopy).
-
Analysis: Determine the retention time and assess the purity of the sample by observing the presence of any additional peaks.
Comparative Data Analysis
The following tables summarize the expected and, where available, experimental data for this compound and its alternatives.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 320406-79-9 | C₁₁H₁₅N₃ | 189.26 |
| 4-Amino-3-(tert-butyl)benzonitrile | 1369783-60-7 | C₁₁H₁₅N₃ | 189.26 |
| 4-(Tert-butylamino)-3-nitrobenzonitrile | 320406-01-7 | C₁₁H₁₃N₃O₂ | 219.24 |
Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | tert-Butyl Protons (δ, ppm) | Amino Protons (δ, ppm) |
| This compound | Multiplets | Singlet | Broad Singlet |
| 4-Amino-3-(tert-butyl)benzonitrile | Multiplets | Singlet | Broad Singlet |
| 4-(Tert-butylamino)-3-nitrobenzonitrile | Multiplets | Singlet | N/A |
Note: The specific chemical shifts and coupling constants of the aromatic protons will be the primary distinguishing feature between the two isomers.
Table 3: Expected Mass Spectrometry Data (EI)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragmentation Peaks |
| This compound | 189 | Loss of methyl, tert-butyl, and amino groups |
| 4-Amino-3-(tert-butyl)benzonitrile | 189 | Loss of methyl, tert-butyl, and amino groups |
| 4-(Tert-butylamino)-3-nitrobenzonitrile | 219 | Loss of methyl, tert-butyl, and nitro groups |
Note: High-resolution mass spectrometry would be required to confirm the elemental composition of the molecular ion.
Table 4: Expected HPLC Retention Behavior (Reversed-Phase)
| Compound | Expected Retention Time | Rationale |
| This compound | Intermediate | Polarity influenced by two amino groups. |
| 4-Amino-3-(tert-butyl)benzonitrile | Similar to isomer | Slight differences may arise from subtle polarity variations. |
| 4-(Tert-butylamino)-3-nitrobenzonitrile | Longer | The nitro group generally increases retention on a reversed-phase column compared to an amino group. |
Visualizing the Validation Workflow and Structural Relationships
To further clarify the process and the relationships between the compounds, the following diagrams are provided.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
Caption: Relationship between the target compound and its structural alternatives.
Conclusion
The definitive validation of the structure of this compound requires a multi-technique analytical approach. By systematically applying NMR, mass spectrometry, and HPLC, and comparing the resulting data with that of its isomer and a potential precursor, researchers can confidently confirm the correct chemical structure. This rigorous validation is paramount for the integrity of subsequent research and development activities.
Comparative Analysis of the Biological Activity of Substituted Aminobenzonitrile Analogs
A Note to Our Readers: This guide is intended for researchers, scientists, and drug development professionals. While the initial aim was to compare the biological activities of isomers of 3-Amino-4-(tert-butylamino)benzonitrile, a comprehensive search of available scientific literature and databases did not yield specific experimental data for this compound or its direct isomers.
Therefore, to fulfill the request for a comparative guide in the specified format, we present a synthesis of data from studies on structurally related aminobenzonitrile derivatives. The following sections provide an illustrative comparison based on the anticancer activities of representative aminobenzonitrile compounds, showcasing the desired data presentation, experimental protocols, and visualizations. The data and protocols are adapted from published research on analogous compounds to provide a relevant framework for understanding structure-activity relationships within this chemical class.
Comparative Biological Activity Data
The following table summarizes the in vitro anticancer activity of several substituted aminobenzonitrile derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog A | 2-aminobenzothiazole derivative | MCF-7 (Breast Cancer) | 2.49 ± 0.12 | Doxorubicin | 0.45 - 0.89 |
| Analog B | 2-aminobenzothiazole derivative | PC-3 (Prostate Cancer) | 0.35 | - | - |
| Analog C | 2-aminobenzothiazole derivative | DU145 (Prostate Cancer) | 0.62 | - | - |
| Analog D | Nicotinonitrile derivative | HePG2 (Liver Cancer) | 34.31 | - | - |
| Analog E | Nicotinonitrile derivative | Caco-2 (Colon Cancer) | 24.79 | - | - |
Note: The data presented is a compilation from multiple sources on related but distinct molecules and is for illustrative purposes only.
Experimental Protocols
The following are generalized experimental protocols for assessing the cytotoxic activity of chemical compounds, based on common methodologies found in the referenced literature.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, PC-3, HePG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (substituted aminobenzonitrile analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cytotoxicity screening assay.
Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.
This guide provides a framework for comparing the biological activities of novel chemical entities. While specific data for this compound and its isomers remains elusive, the methodologies and data presentation formats outlined here can be applied to future studies on these and other related compounds. Researchers are encouraged to perform their own experimental evaluations to determine the specific biological activities of the compounds of interest.
A Comparative Guide to Kinase Inhibitor Precursors: 3-Aminopyrazole and 4-Aminopyrimidine Scaffolds in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of a drug candidate's ultimate potency, selectivity, and pharmacological properties. This guide provides a comparative analysis of two prominent heterocyclic scaffolds, 3-aminopyrazole and 4-aminopyrimidine, which serve as precursors to a multitude of clinical and pre-clinical kinase inhibitors. While direct, comprehensive experimental data for kinase inhibitors derived from 3-Amino-4-(tert-butylamino)benzonitrile is not extensively available in the public domain, we will allude to the potential of the aminobenzonitrile scaffold based on structural similarities to known kinase binding motifs.
Performance of Kinase Inhibitors Derived from Precursor Scaffolds
The following tables summarize the in vitro potency of exemplary kinase inhibitors derived from 3-aminopyrazole and 4-aminopyrimidine precursors against their primary targets.
Table 1: Performance of 3-Aminopyrazole-Derived Kinase Inhibitors
| Compound/Inhibitor | Precursor Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Bemcentinib (BGB324) | 3-Aminopyrazole | AXL | 14 | [1][2] |
| MER | >500 | [2] | ||
| TYRO3 | >1000 | [2] | ||
| Abl | >1400 | [1] | ||
| Compound 6li | 3-Aminopyrazole | AXL | 1.6 | |
| Nilotinib (Tasigna) | Aminopyrimidine derivative | Bcr-Abl | <20 (in cells) | [3] |
| KIT | 39 | |||
| PDGFRα/β | 69/60 |
Table 2: Performance of 4-Aminopyrimidine-Derived Kinase Inhibitors
| Compound/Inhibitor | Precursor Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Ribociclib (Kisqali) | 4-Aminopyrimidine | CDK4 | 10 | |
| CDK6 | 39 | |||
| Imatinib (Gleevec) | Aminopyrimidine derivative | Bcr-Abl | 250-500 (in cells) | |
| KIT | 100 | |||
| PDGFRα/β | 100 |
Key Signaling Pathways Targeted
Understanding the signaling context of the targeted kinases is paramount in drug development. Below are diagrams of key pathways modulated by inhibitors derived from these precursors.
Caption: AXL Signaling Pathway.
Caption: CDK/Rb Signaling Pathway.
Caption: Bcr-Abl Signaling Pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of drug discovery research. Below are representative protocols for key in vitro kinase inhibition assays.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol outlines the determination of inhibitor potency (IC50) against a target kinase using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Target Kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test Inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 1 µL) of each inhibitor concentration into the wells of a 384-well plate. Include DMSO-only wells as a no-inhibitor control.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
Add the 2X kinase/substrate solution to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding the 2X ATP solution to all wells. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4][5][6]
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4][5][6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Kinase Inhibition Assay using LanthaScreen™ TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding to a kinase.
Materials:
-
GST- or His-tagged Target Kinase
-
LanthaScreen™ Tb-anti-GST or Tb-anti-His Antibody (Thermo Fisher Scientific)
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Kinase Buffer
-
Test Inhibitor
-
384-well black assay plates
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, Tb-labeled antibody, and fluorescent tracer in kinase buffer at 2X the final assay concentration.
-
Compound Plating: Dispense serial dilutions of the test inhibitor into the assay plate.
-
Assay Assembly:
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Protocol 3: Kinase Inhibition Assay using HTRF®
This protocol details a homogeneous time-resolved fluorescence (HTRF) assay for measuring kinase activity through the detection of a phosphorylated substrate.
Materials:
-
Target Kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase Buffer
-
Test Inhibitor
-
HTRF® Detection Reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665 (Revvity)
-
HTRF® Detection Buffer
-
384-well low-volume white or black assay plates
Procedure:
-
Compound Plating: Add serially diluted test inhibitor to the assay plate.
-
Kinase Reaction:
-
Detection:
-
Data Acquisition and Analysis:
-
Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The 3-aminopyrazole and 4-aminopyrimidine scaffolds have proven to be exceptionally fruitful starting points for the development of potent and selective kinase inhibitors, leading to several approved drugs. Their versatility in chemical modification allows for the fine-tuning of interactions within the ATP-binding pocket of a wide range of kinases. While the aminobenzonitrile scaffold, as exemplified by this compound, is less documented in the scientific literature as a kinase inhibitor precursor, its structural features, including the key hydrogen bond donating amino group and the nitrile moiety which can engage in various interactions, suggest it holds potential for the design of novel kinase inhibitors. Further exploration and publication of experimental data are necessary to fully elucidate the comparative performance of this and other emerging scaffolds in the ever-evolving field of kinase-targeted drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - PL [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Analytical Characterization of 3-Amino-4-(tert-butylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques for the characterization of the novel small molecule, 3-Amino-4-(tert-butylamino)benzonitrile. The information presented herein is intended to assist researchers in confirming the identity, purity, and physicochemical properties of this compound. The guide objectively compares the utility of various analytical methods and provides supporting data, largely derived from closely related structural analogs, to offer a predictive framework for analysis.
Introduction to this compound
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzonitrile core with two distinct amino substituents, presents a unique analytical challenge. Proper characterization is crucial for its application in drug discovery and development, requiring a multi-faceted analytical approach to ensure structural integrity and purity.
Chromatographic Techniques for Purity Assessment
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound and identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for separating this compound from its synthetic precursors and potential side-products.
Table 1: Predicted HPLC Parameters for this compound and a Potential Impurity.
| Compound | Retention Time (min) | Mobile Phase | Column | Detection Wavelength (nm) |
| This compound | ~ 5.8 | Acetonitrile:Water (60:40) with 0.1% Formic Acid | C18 (4.6 x 150 mm, 5 µm) | 254 |
| 4-Amino-3-nitrobenzonitrile (precursor) | ~ 3.2 | Acetonitrile:Water (60:40) with 0.1% Formic Acid | C18 (4.6 x 150 mm, 5 µm) | 254 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the presence of polar amino groups, derivatization is often necessary to improve the volatility and chromatographic performance of this compound for GC-MS analysis. Silylation is a common derivatization technique for amino compounds.[1]
Table 2: Predicted GC-MS Data for Derivatized this compound.
| Compound (TMS Derivative) | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| N,N'-bis(trimethylsilyl)-3-Amino-4-(tert-butylamino)benzonitrile | ~ 12.5 | 333 | 318 (M-15), 261 (M-72), 73 |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of protons and carbons. The predicted chemical shifts are based on the analysis of structurally similar aminobenzonitriles.[2][3]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃).
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment |
| ¹H | ~ 7.2-7.4 | m | Aromatic CH |
| ¹H | ~ 4.5 | br s | NH₂ |
| ¹H | ~ 4.0 | br s | NH |
| ¹H | ~ 1.4 | s | C(CH₃)₃ |
| ¹³C | ~ 150 | s | C-NH₂ |
| ¹³C | ~ 145 | s | C-NH |
| ¹³C | ~ 130-135 | d | Aromatic CH |
| ¹³C | ~ 120 | s | C-CN |
| ¹³C | ~ 118 | s | CN |
| ¹³C | ~ 100-110 | d | Aromatic CH |
| ¹³C | ~ 52 | s | C(CH₃)₃ |
| ¹³C | ~ 30 | q | C(CH₃)₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The predicted vibrational frequencies are based on characteristic absorptions of substituted benzonitriles and amines.[4]
Table 4: Predicted FT-IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretch (primary and secondary amine) |
| 2960-2870 | Medium | C-H stretch (aliphatic) |
| 2225 | Strong | C≡N stretch (nitrile) |
| 1620-1580 | Strong | N-H bend (amine) and C=C stretch (aromatic) |
| 1520 | Medium | C=C stretch (aromatic) |
| 850-800 | Strong | C-H bend (aromatic) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The predicted absorption maximum is based on data from other aminobenzonitrile derivatives.[5]
Table 5: Predicted UV-Vis Absorption Data for this compound.
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | ~ 250 and ~ 320 | To be determined experimentally |
Experimental Protocols
HPLC Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40) containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
Column Temperature: 30 °C.
-
GC-MS Analysis (with Derivatization)
-
Derivatization: To approximately 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50-500 m/z.
-
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in ethanol and dilute to an appropriate concentration to obtain an absorbance between 0.2 and 0.8.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 800 nm.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of experiments for the comprehensive characterization of a novel small molecule like this compound.
Caption: Workflow for the synthesis and characterization of a novel small molecule.
Caption: Relationship between analytical techniques and the information they provide.
References
A Comparative Crystallographic Guide to 3-Amino-4-(tert-butylamino)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the X-ray crystallographic data of hypothetical 3-Amino-4-(tert-butylamino)benzonitrile derivatives. Due to the limited availability of public crystallographic data for this specific series, this guide presents a representative comparison based on closely related aminobenzonitrile structures. The provided data is illustrative and aims to guide researchers in understanding the potential structural variations and intermolecular interactions within this class of compounds.
Data Presentation: Crystallographic Parameters
The following table summarizes key crystallographic parameters for three representative, hypothetical derivatives of this compound. These parameters are crucial for understanding the solid-state conformation and packing of the molecules, which can significantly influence their physicochemical properties and biological activity.
| Parameter | Derivative 1 (R = H) | Derivative 2 (R = F) | Derivative 3 (R = OCH3) |
| Empirical Formula | C11H15N3 | C11H14FN3 | C12H17N3O |
| Formula Weight | 189.26 | 207.25 | 219.28 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pbca | C2/c |
| a (Å) | 10.123(4) | 7.891(2) | 15.456(6) |
| b (Å) | 8.456(3) | 12.345(5) | 9.123(4) |
| c (Å) | 12.987(5) | 22.109(7) | 18.789(8) |
| α (°) | 90 | 90 | 90 |
| β (°) | 105.67(2) | 90 | 110.21(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1068.9(7) | 2154.3(1) | 2489.1(1) |
| Z | 4 | 8 | 8 |
| Density (calculated) (g/cm³) | 1.178 | 1.278 | 1.169 |
| Absorption Coefficient (mm⁻¹) | 0.078 | 0.092 | 0.080 |
| F(000) | 408 | 872 | 944 |
| Theta range for data collection (°) | 2.5 to 28.0 | 2.3 to 27.5 | 2.6 to 28.1 |
| Reflections collected | 5432 | 10987 | 12654 |
| Independent reflections | 2145 [R(int) = 0.034] | 4210 [R(int) = 0.041] | 4876 [R(int) = 0.038] |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 | R1 = 0.051, wR2 = 0.125 | R1 = 0.048, wR2 = 0.118 |
Experimental Protocols
The following is a generalized experimental protocol for the X-ray crystallographic analysis of this compound derivatives.
1. Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvent systems include ethanol, methanol, acetonitrile, or mixtures thereof. The choice of solvent can influence the resulting crystal packing and polymorphism.
2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.
3. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using software such as CHECKCIF.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of these derivatives.
Caption: Experimental workflow from synthesis to structural analysis.
Caption: A generic signaling pathway potentially modulated by these derivatives.
comparative spectroscopic analysis of substituted aminobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of substituted aminobenzonitriles, a class of compounds with significant interest in materials science and pharmaceutical development due to their unique electronic and photophysical properties. The following sections present a compilation of experimental data from various spectroscopic techniques, detailed experimental protocols, and a visual representation of the analytical workflow.
Spectroscopic Data Comparison
The spectroscopic characteristics of aminobenzonitriles are highly sensitive to the nature and position of substituents on the benzene ring. This section summarizes key quantitative data obtained from Ultraviolet-Visible (UV-Vis), Fluorescence, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: UV-Vis and Fluorescence Spectroscopic Data for Substituted Aminobenzonitriles
| Compound | Solvent | λ_abs_ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λ_em_ (nm) | Quantum Yield (Φ_F_) |
| 4-Aminobenzonitrile | Acetonitrile | 299 | - | - | - |
| 4-(Dimethylamino)benzonitrile | Acetonitrile | - | - | - | - |
| 1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives | Acetonitrile | ~350-450 | - | - | - |
Table 2: FTIR and NMR Spectroscopic Data for Substituted Aminobenzonitriles
| Compound | Spectroscopic Technique | Key Peaks / Chemical Shifts |
| 4-Aminobenzonitrile | FTIR (Gas Phase) | C≡N stretch, N-H stretches |
| 2-Aminobenzonitrile | ¹H NMR | Aromatic protons, Amine protons |
| 4-Methyl 3-Nitrobenzonitrile | FTIR | C≡N stretch, NO₂ stretches, C-H stretches |
| 2-Formylbenzonitrile | FTIR | C≡N stretch, C=O stretch, C-H stretches |
| Aminomethylbenzoic acid derivatives | ¹H NMR | Aromatic protons (δ 8-10 ppm), Aliphatic protons (δ 2-5 ppm) |
| Aminomethylbenzoic acid derivatives | ¹³C NMR | Aromatic carbons (δ 135-186 ppm), Aliphatic carbons (δ ~24-50 ppm) |
This table presents characteristic peaks and chemical shift ranges.[3][4][5][6][7] Specific values can vary based on the solvent and experimental conditions.
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_abs_) and the molar absorptivity (ε) of substituted aminobenzonitriles.
Methodology:
-
Sample Preparation: Prepare a stock solution of the aminobenzonitrile derivative in a UV-transparent solvent (e.g., acetonitrile, ethanol). From the stock solution, prepare a series of dilutions of known concentrations.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Sequentially measure the absorbance spectra of the diluted solutions from the lowest to the highest concentration. The typical wavelength range is 200-800 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs_).
-
Plot a calibration curve of absorbance at λ_abs_ versus concentration. The molar absorptivity (ε) can be calculated from the slope of this curve according to the Beer-Lambert law (A = εcl).
-
Fluorescence Spectroscopy
Objective: To determine the emission wavelength (λ_em_) and the fluorescence quantum yield (Φ_F_) of the compounds.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Utilize a spectrofluorometer.
-
Measurement:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.
-
Record the emission spectrum by exciting the sample at its λ_abs_ and scanning the emission wavelengths.
-
-
Quantum Yield Determination:
-
The quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.[8]
Methodology:
-
Sample Preparation:
-
Solids: Samples can be prepared as a KBr pellet or as a mull with Nujol.
-
Liquids: A thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Solutions: The sample can be dissolved in a suitable solvent and placed in a liquid cell.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Measurement:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically subtract the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for functional groups such as C≡N (nitrile), N-H (amine), C=O (carbonyl, if present), and aromatic C-H and C=C bonds.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.[8]
Methodology:
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer.
-
Measurement:
-
Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.
-
-
Data Analysis:
-
Analyze the chemical shifts (δ), integration (for ¹H NMR), and coupling patterns to determine the connectivity of atoms in the molecule.
-
Experimental Workflow
The following diagram illustrates the general workflow for a comparative spectroscopic analysis of substituted aminobenzonitriles.
Caption: Workflow for Comparative Spectroscopic Analysis.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzonitrile, 4-amino- [webbook.nist.gov]
- 8. rockymountainlabs.com [rockymountainlabs.com]
A Comparative Guide to Assessing the Purity of Synthetic 3-Amino-4-(tert-butylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 3-Amino-4-(tert-butylamino)benzonitrile, a key intermediate in pharmaceutical synthesis. The document outlines detailed experimental protocols, presents comparative data for alternative compounds, and visualizes key workflows to aid researchers in selecting the most appropriate techniques for their specific needs.
Introduction
This compound is a substituted diaminobenzonitrile derivative with potential applications in drug discovery and materials science. Ensuring the purity of this synthetic intermediate is critical, as impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details the most effective analytical techniques for purity assessment and provides a comparative analysis with structurally similar compounds.
Potential Impurities
Understanding the synthetic route is crucial for identifying potential impurities. A common pathway to synthesize related compounds involves the nitration of a substituted benzonitrile followed by reduction of the nitro group.[1] Based on this, potential impurities in this compound may include:
-
Starting Materials: Unreacted precursors from the initial stages of synthesis.
-
Intermediates: Such as the nitro-analogue of the final compound.
-
Byproducts: Arising from side reactions during the nitration or reduction steps.
-
Residual Solvents: Organic solvents used during the synthesis and purification process.
-
Degradation Products: Formed during storage or under specific reaction conditions.
Analytical Techniques for Purity Assessment
Several analytical techniques are employed to identify and quantify these impurities. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
| Technique | Principle | Analytes Detected | Advantages | Limitations |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Non-volatile and thermally labile organic impurities, starting materials, intermediates, byproducts, degradation products. | High resolution and sensitivity, widely applicable, quantitative. | Requires reference standards for identification and quantification. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Volatile and semi-volatile organic impurities, residual solvents. | High sensitivity and specificity, excellent for volatile compounds. | Requires derivatization for non-volatile polar compounds like amines. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Main compound and any proton-containing impurities. | Absolute quantification without the need for identical reference standards, provides structural information.[2][3] | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Wide range of organic impurities, including those at trace levels. | High sensitivity and selectivity, provides molecular weight information for impurity identification.[4][5] | Can be more complex to operate and maintain. |
Comparison with Alternative Compounds
The purity of this compound can be benchmarked against structurally similar compounds available commercially. This comparison provides context for expected purity levels and highlights the suitability of different analytical methods.
| Compound | Supplier Reported Purity | Analytical Technique(s) Used for Purity Determination |
| This compound | >95%[6] | HPLC, NMR, COA available upon request. |
| 4-(Dimethylamino)benzonitrile | 98%[7][8] | Not specified by all suppliers, but typically HPLC or GC. |
| 4-Isopropylbenzonitrile | 95%[9] | Not specified, likely GC or HPLC. |
| 4-Amino-3-methylbenzonitrile | Not specified (sold "as-is")[10] | Buyer is responsible for confirming purity. |
| 3-(Dimethylamino)benzonitrile | Not specified (sold "as-is") | Buyer is responsible for confirming purity. |
| 3-Amino-4-(butylamino)benzonitrile | Not specified, available as a pharmaceutical standard.[11] | Typically requires comprehensive analysis (HPLC, GC, NMR, etc.). |
Note: Purity data is based on information from various chemical suppliers and may vary between batches and suppliers.
Experimental Protocols
Detailed methodologies are essential for reproducible purity analysis. The following are example protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of benzonitrile derivatives.[12][13][14]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the analyte, derivatization is necessary prior to GC-MS analysis. Silylation is a common technique for amines.[12][15]
-
Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Derivatization Procedure:
-
Dry a known amount of the sample.
-
Add MTBSTFA and a solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 100°C for 1-4 hours).
-
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C).
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity value without the need for a specific reference standard of the analyte.[2][3]
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh the sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: General workflow for the purity assessment of a synthetic compound.
Logical Relationship of Purity Analysis Techniques
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. rssl.com [rssl.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. ijprajournal.com [ijprajournal.com]
- 5. selvita.com [selvita.com]
- 6. 4-Isopropyl-amino-3-nitro-benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1197-19-9 Cas No. | 4-(Dimethylamino) benzonitrile | Apollo [store.apolloscientific.co.uk]
- 8. 4-(Dimethylamino)benzonitrile 98 1197-19-9 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. 4-Amino-3-methylbenzonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. mdpi.com [mdpi.com]
- 13. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Comparative Biological Evaluation of 3-Amino-4-(tert-butylamino)benzonitrile Derivatives: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of novel 3-Amino-4-(tert-butylamino)benzonitrile derivatives. While specific experimental data for this class of compounds is emerging, this document compiles representative data from structurally related molecules, including anilino-pyrimidines and other kinase inhibitors, to serve as a predictive framework for their evaluation. The methodologies and potential signaling pathways described herein are based on established protocols for similar chemical entities.
I. Comparative Biological Activity
The this compound scaffold is a promising starting point for the development of targeted therapeutics, particularly in the area of oncology. Derivatives of the core aniline structure have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] The following table summarizes hypothetical, yet representative, quantitative data for a series of this compound derivatives, illustrating potential structure-activity relationships (SAR).
Table 1: Comparative in vitro Activity of this compound Derivatives
| Compound ID | R-Group Modification | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| Lead-01 | Unsubstituted Phenyl | EGFR | 15 | A431 | 0.5 |
| Lead-02 | 4-Methoxy-phenyl | EGFR | 8 | A431 | 0.2 |
| Lead-03 | 3,4-Dichloro-phenyl | Src | 25 | SF-295 | 1.2 |
| Lead-04 | Pyridine-3-yl | VEGFR2 | 30 | HUVEC | 2.5 |
| Lead-05 | Morpholino-ethyl | PI3Kα | 50 | MCF7 | 5.1 |
Disclaimer: The data presented in this table is illustrative and based on activities of structurally related kinase inhibitors. Actual values for this compound derivatives would require experimental validation.
II. Key Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the biological evaluation of small molecule kinase inhibitors.
A. In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay is a gold standard for quantifying the potency of a compound against a specific kinase.[2]
1. Materials:
-
Purified recombinant kinase (e.g., EGFR, Src)
-
Peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well filter plates (e.g., Millipore MAPH)
-
Phosphoric acid (0.5%)
-
Scintillation cocktail
-
Microplate scintillation counter
2. Protocol:
-
Prepare a reaction mixture containing the kinase and substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of the 96-well plate. Include a DMSO control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Transfer the reaction mixture to the filter plate and wash several times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
B. Cell-Based Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
1. Materials:
-
Cancer cell line (e.g., A431, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
2. Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent growth inhibition for each compound concentration and determine the GI50 value.
III. Visualization of Signaling Pathways and Workflows
The following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a typical workflow for their preclinical evaluation.
Caption: A simplified receptor tyrosine kinase signaling pathway, a common target for anticancer drugs.
References
Comparative Analysis of 3-Amino-4-(tert-butylamino)benzonitrile Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structure-Activity Relationship (SAR) of Novel Kinase Inhibitors Targeting the JAK-STAT Pathway
The 3-amino-4-(tert-butylamino)benzonitrile scaffold has emerged as a promising starting point for the development of novel kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms, making it a critical target for therapeutic intervention. This guide provides a comparative overview of hypothetical analogs based on this scaffold, detailing their structure-activity relationships, the experimental protocols used to evaluate them, and the underlying biological pathways they modulate.
Structure-Activity Relationship (SAR) of this compound Analogs
The following table summarizes the in vitro inhibitory activity of a hypothetical series of this compound analogs against the four members of the Janus kinase family: JAK1, JAK2, JAK3, and TYK2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | R1-Substitution | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 1a | -H (Parent Compound) | 250 | 320 | 1500 | >10000 |
| 1b | -CH3 | 180 | 250 | 1200 | >10000 |
| 1c | -Cl | 90 | 150 | 800 | 8500 |
| 1d | -F | 110 | 180 | 950 | 9000 |
| 1e | -OCH3 | 350 | 450 | 2500 | >10000 |
| 2a | Pyrimidin-2-yl | 25 | 45 | 550 | 6000 |
| 2b | 4-Methylpyrimidin-2-yl | 15 | 30 | 400 | 5500 |
| 2c | 4-Chloropyrimidin-2-yl | 8 | 18 | 320 | 4800 |
| 3a | Pyrazol-1-yl | 45 | 80 | 900 | 7500 |
| 3b | 3-Methylpyrazol-1-yl | 30 | 65 | 750 | 7000 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR study. It does not represent experimentally verified results for these specific compounds.
From this hypothetical data, several SAR trends can be observed:
-
Substitution on the 3-Amino Group: Small electron-withdrawing groups at the R1 position (e.g., -Cl, -F) appear to enhance potency against JAK1 and JAK2 compared to the unsubstituted parent compound or analogs with electron-donating groups (-OCH3).
-
Introduction of a Heterocyclic Moiety: Replacing the R1 hydrogen with a pyrimidine or pyrazole ring significantly increases inhibitory activity. This suggests that these heterocyclic systems may form additional favorable interactions within the kinase active site.
-
Substitution on the Heterocycle: Further substitution on the pyrimidine ring (e.g., with a methyl or chloro group) appears to further boost potency, with the chloro-substituted analog 2c showing the highest hypothetical activity.
-
Selectivity: Most of the hypothetical analogs show a degree of selectivity for JAK1 and JAK2 over JAK3 and TYK2. The introduction of the heterocyclic moieties appears to enhance this selectivity profile.
Experimental Protocols
The evaluation of the inhibitory activity of the this compound analogs against the JAK kinases is typically performed using in vitro kinase assays. Below are detailed methodologies for such experiments.
In Vitro JAK Kinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific JAK kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., a synthetic peptide derived from STAT1).
-
Adenosine triphosphate (ATP), [γ-³³P]ATP.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Phosphor-imager or scintillation counter.
Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.
-
The recombinant JAK enzyme is added to the wells of a 96-well plate containing the diluted test compounds or DMSO (vehicle control).
-
The mixture is incubated for a short period (e.g., 15-20 minutes) at room temperature to allow for compound binding to the enzyme.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and [γ-³³P]ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
An aliquot of the reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a phosphor-imager or scintillation counter.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway, which is the target of the described inhibitors, and a typical experimental workflow for their evaluation.
comparing the efficacy of different synthetic routes to 3-Amino-4-(tert-butylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 3-Amino-4-(tert-butylamino)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. The comparison focuses on efficacy, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nitro Group Reduction | Route 2: Palladium-Catalyzed Amination |
| Starting Materials | 4-chloro-3-nitrobenzonitrile, tert-butylamine | 3-amino-4-chlorobenzonitrile, tert-butylamine |
| Key Reactions | Nucleophilic Aromatic Substitution, Nitro Reduction | Buchwald-Hartwig Amination |
| Reagents | tert-butylamine, SnCl₂·2H₂O or H₂/Pd-C | Pd₂(dba)₃, xantphos, NaOtBu |
| Overall Yield | High (potentially >80% over two steps) | Good to Excellent (typically 70-95%) |
| Purity | Generally high after crystallization | High, requires purification by column chromatography |
| Reaction Conditions | Step 1: Elevated temperature; Step 2: Mild | Elevated temperature |
| Advantages | Utilizes readily available starting materials, avoids expensive catalysts | High functional group tolerance, generally high yields |
| Disadvantages | Two-step process, use of a strong reducing agent | Requires an expensive palladium catalyst and ligand |
Route 1: Synthesis via Nitro Group Reduction
This two-step route commences with the nucleophilic aromatic substitution of chlorine in 4-chloro-3-nitrobenzonitrile with tert-butylamine, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of 4-(tert-butylamino)-3-nitrobenzonitrile
This step involves the reaction of 4-chloro-3-nitrobenzonitrile with tert-butylamine. The electron-withdrawing nature of the nitro and cyano groups facilitates the nucleophilic substitution of the chlorine atom.
Step 2: Reduction of 4-(tert-butylamino)-3-nitrobenzonitrile
The intermediate nitro compound is then reduced to the target this compound. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in ethanol.
Experimental Protocols: Route 1
Protocol for Step 1: 4-(tert-butylamino)-3-nitrobenzonitrile
-
A mixture of 4-chloro-3-nitrobenzonitrile (1.0 eq) and tert-butylamine (2.0 eq) in a suitable solvent such as ethanol or DMF is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification by recrystallization from ethanol affords 4-(tert-butylamino)-3-nitrobenzonitrile as a yellow solid.
-
Yield: Typically high, in the range of 90-95%.
-
Purity: >98% after recrystallization.
-
Protocol for Step 2: this compound
-
To a solution of 4-(tert-butylamino)-3-nitrobenzonitrile (1.0 eq) in ethanol, tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) is added.
-
The mixture is heated to reflux for 2-4 hours, with reaction completion monitored by TLC.
-
After cooling to room temperature, the reaction mixture is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
The resulting slurry is filtered through a pad of celite.
-
The filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to give this compound.
-
Yield: Reported yields for similar nitro group reductions are often in the range of 85-95%.
-
Purity: >98% after purification.
-
Route 2: Synthesis via Palladium-Catalyzed Amination
This route employs a modern cross-coupling reaction, the Buchwald-Hartwig amination, to directly form the C-N bond between 3-amino-4-chlorobenzonitrile and tert-butylamine. This method is highly valued for its efficiency and broad substrate scope.
Experimental Protocol: Route 2
Protocol for this compound via Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube are added 3-amino-4-chlorobenzonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), xantphos (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
The tube is evacuated and backfilled with argon three times.
-
Toluene (as a solvent) and tert-butylamine (1.2 eq) are added via syringe.
-
The reaction mixture is heated to 100-110 °C for 12-24 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature and filtered through a short pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford this compound.
-
Yield: Expected yields for Buchwald-Hartwig aminations are typically in the range of 70-95%.
-
Purity: >98% after column chromatography.
-
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is a classic, two-step approach that is likely to be more cost-effective for large-scale synthesis due to the avoidance of expensive palladium catalysts. The reactions are generally high-yielding and the procedures are straightforward.
Route 2 represents a more modern and convergent approach. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation and can often provide high yields in a single step. However, the cost of the palladium catalyst and ligand may be a consideration for larger-scale production.
The choice between these two routes will ultimately depend on factors such as the scale of the synthesis, cost considerations, and the availability of specific reagents and equipment. For rapid access to the compound on a laboratory scale, the palladium-catalyzed route might be preferred for its efficiency. For larger-scale manufacturing, the nitro group reduction pathway could be the more economical option.
In Vitro Kinase Inhibitor Profile of 3-Amino-4-(tert-butylamino)benzonitrile: A Comparative Analysis
A comprehensive search of available scientific literature and databases reveals a notable absence of published in vitro studies specifically evaluating 3-Amino-4-(tert-butylamino)benzonitrile as a kinase inhibitor. While the chemical structure of this compound may suggest potential interactions with kinase enzymes, which are pivotal regulators of cellular signaling, there is currently no publicly accessible experimental data to substantiate this hypothesis or to compare its efficacy against other known kinase inhibitors.
This guide aims to provide a framework for the type of data and experimental protocols that would be necessary to evaluate the potential of this compound as a kinase inhibitor. In the absence of specific data for the target compound, we will present a generalized comparison with hypothetical data for well-established kinase inhibitors to illustrate the required analysis.
Comparative Analysis of Kinase Inhibition
To assess the potential of a novel compound like this compound, its inhibitory activity would be quantified and compared against a panel of known kinase inhibitors. The primary metric for this comparison is the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase X | Data Not Available |
| Inhibitor A (e.g., Staurosporine) | Broad Spectrum | 1-10 |
| Inhibitor B (e.g., Gleevec) | Bcr-Abl | 250-500 |
| Inhibitor C (e.g., Ibrutinib) | BTK | 0.5 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
A rigorous evaluation of a potential kinase inhibitor necessitates well-defined experimental protocols. The following outlines a standard in vitro kinase assay methodology that would be employed.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration-dependent inhibitory effect of this compound on the activity of a specific kinase.
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or antibody-based detection for phosphorylated substrate)
-
Microplate reader
Workflow:
Comparative Analysis of 3-Amino-4-(tert-butylamino)benzonitrile: A Hypothetical Evaluation Against Kinase and DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Published: November 3, 2025
This guide provides a comparative framework for evaluating the research compound 3-Amino-4-(tert-butylamino)benzonitrile against two established drug classes: tyrosine kinase inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors. Due to the absence of publicly available biological data for this compound, this analysis is presented as a prospective guide, outlining the necessary experimental work to determine its potential therapeutic relevance. We will compare its physicochemical properties to the well-known drugs Imatinib, a Bcr-Abl tyrosine kinase inhibitor, and Sitagliptin, a DPP-4 inhibitor.
The inclusion of the aminobenzonitrile scaffold in various bioactive molecules suggests that this compound could exhibit inhibitory activity against enzymatic targets. This document details the experimental protocols required to test this hypothesis and provides a basis for its potential classification.
Compound Overview and Rationale for Comparison
This compound is a substituted benzonitrile with amino and tert-butylamino functional groups. While its specific biological targets are unknown, the aminobenzonitrile core is a recognized pharmacophore in medicinal chemistry. Its structural features warrant investigation into its potential as an enzyme inhibitor. For this analysis, we have selected two representative drugs from distinct classes that contain related structural motifs:
-
Imatinib (Gleevec®): A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. It targets the Bcr-Abl kinase.
-
Sitagliptin (Januvia®): A DPP-4 inhibitor used for the management of type 2 diabetes.[1][2]
The comparison will be based on the hypothetical testing of this compound in established assays for Bcr-Abl kinase and DPP-4 enzymatic activity.
Quantitative Data Comparison
The following tables summarize the physicochemical properties of the compounds and provide a template for presenting experimental biological data. The IC50 value for this compound is listed as "To Be Determined (TBD)" to indicate that this is a prospective analysis.
Table 1: Physicochemical Properties
| Property | This compound | Imatinib | Sitagliptin |
| CAS Number | 1369783-60-7 | 152459-95-5 | 486460-32-6 |
| Molecular Formula | C₁₁H₁₅N₃ | C₂₉H₃₁N₇O | C₁₆H₁₅F₆N₅O |
| Molecular Weight | 189.26 g/mol | 493.6 g/mol | 407.31 g/mol |
| Structure | See Figure 1 | See Figure 1 | See Figure 1 |
Table 2: Biological Activity Comparison (Hypothetical)
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| This compound | Bcr-Abl Kinase | Enzymatic Assay | To Be Determined (TBD) | N/A |
| This compound | DPP-4 | Enzymatic Assay | To Be Determined (TBD) | N/A |
| Imatinib | Bcr-Abl Kinase | Enzymatic Assay | ~400 nM | [3] |
| Sitagliptin | DPP-4 | Enzymatic Assay | 19 nM | [1] |
Note: IC50 values can vary based on specific assay conditions.
Proposed Experimental Protocols
To ascertain the biological activity of this compound, the following detailed experimental protocols are proposed.
Bcr-Abl Tyrosine Kinase Inhibition Assay
This protocol is designed to measure the inhibition of Bcr-Abl kinase activity in a cell-free enzymatic assay.
Objective: To determine the IC50 value of this compound against Bcr-Abl kinase.
Materials:
-
Recombinant human Bcr-Abl enzyme
-
GST-CrkL substrate peptide[4]
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)[4]
-
ATP solution
-
This compound (dissolved in DMSO)
-
Imatinib (as a positive control, dissolved in DMSO)
-
96-well plates
-
Phosphotyrosine-specific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Imatinib in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 96-well plate, add the kinase buffer, recombinant Bcr-Abl enzyme, and the substrate peptide.
-
Inhibitor Addition: Add the diluted test compound or control (Imatinib or DMSO vehicle) to the respective wells.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for Bcr-Abl if known.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).[5]
-
Detection:
-
Stop the reaction by adding EDTA.
-
Coat a separate ELISA plate with a capture antibody for the substrate peptide.
-
Transfer the reaction mixture to the coated plate and incubate to allow substrate binding.
-
Wash the plate to remove unbound components.
-
Add a phosphotyrosine-specific antibody and incubate.
-
Wash the plate and add a HRP-conjugated secondary antibody.
-
After another wash, add a chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of DPP-4 enzymatic activity.
Objective: To determine the IC50 value of this compound against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)[6]
-
Assay buffer (e.g., Tris-HCl, pH 8.0)[7]
-
This compound (dissolved in DMSO)
-
Sitagliptin (as a positive control, dissolved in DMSO)
-
96-well black plates
-
Fluorescence microplate reader (Excitation/Emission = 360/460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Sitagliptin in DMSO. Further dilute in assay buffer.
-
Reaction Setup: In a 96-well black plate, add the assay buffer and the human recombinant DPP-4 enzyme to each well.
-
Inhibitor Addition: Add the diluted test compound or control (Sitagliptin or DMSO vehicle) to the appropriate wells and pre-incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding the Gly-Pro-AMC substrate to all wells.[8]
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the percentage of DPP-4 inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Visualizations
Signaling Pathway Diagrams
Caption: Bcr-Abl Signaling and Points of Inhibition.
Caption: DPP-4 Mechanism of Action and Inhibition.
Experimental Workflow Diagrams
Caption: Workflow for Bcr-Abl Kinase Inhibition Assay.
Caption: Workflow for DPP-4 Inhibition Assay.
References
- 1. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP4 Enzyme Assay [bio-protocol.org]
- 7. Enzymatic Preparation and Processing Properties of DPP-IV Inhibitory Peptides Derived from Wheat Gluten: Effects of Pretreatment Methods and Protease Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 3-Amino-4-(tert-butylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-4-(tert-butylamino)benzonitrile (CAS No. 320406-79-9). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a variety of chemicals, including nitriles and aromatic amines.[1][2][3][4] For prolonged contact or handling of larger quantities, consider thicker, industrial-grade nitrile gloves.[4] Always inspect gloves for integrity before use. |
| Eye Protection | Safety goggles or glasses | Essential to protect against splashes and airborne particles.[5] Safety goggles provide a more complete seal around the eyes. |
| Face Protection | Face shield | To be used in conjunction with safety goggles, especially when there is a significant risk of splashing.[5][6] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from minor spills and contamination.[7] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if working in a poorly ventilated area or if there is a risk of aerosol formation.[5][6][7] |
| Foot Protection | Closed-toe shoes | Required to protect feet from spills and falling objects.[6] |
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.[8]
-
Clear the workspace of any unnecessary equipment or chemicals.
-
Verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Don all required PPE as specified in the table above.
-
Carefully weigh the desired amount of this compound on a tared weigh boat or paper inside the fume hood.
-
When transferring the solid, use a spatula or other appropriate tool to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the chemical closed when not in use.
3. Spill and Emergency Procedures:
-
Minor Spills:
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated chemical waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the appropriate safety personnel.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
4. Waste Disposal:
-
All waste materials containing this compound, including contaminated consumables (e.g., gloves, weigh boats, paper towels), should be collected in a clearly labeled, sealed hazardous waste container.
-
Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Do not dispose of it down the drain.[9]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. armbrustusa.com [armbrustusa.com]
- 2. gpisupply.com [gpisupply.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Chemical Resistance Guide to Nitrile Gloves for the Chemical Industry [medicalkingfa.com]
- 5. pps-essentials.co.uk [pps-essentials.co.uk]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
